Benzyl Alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O, Array, C6H5CH2OH | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | BENZYL ALCOHOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | benzyl alcohol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Benzyl_alcohol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27134-46-9 | |
| Record name | Benzenemethanol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27134-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5020152 | |
| Record name | Benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyl alcohol appears as a clear colorless liquid with a pleasant odor. Slightly denser than water. Flash point 194 °F. Boiling point 401 °F. Contact may irritate skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA, Colourless, clear liquid with a faint, aromatic odour, A colorless liquid with a sharp burning taste and slight odor; [ChemIDplus], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a slightly pungent, faint aromatic, fruity odour, A clear colorless liquid with a pleasant odor. | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzenemethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | BENZYL ALCOHOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Benzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1267 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Benzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Benzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
401 °F at 760 mmHg (NTP, 1992), 205.3 °C, 205.00 to 206.00 °C. @ 760.00 mm Hg, 205 °C, 401 °F | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benzyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
213 °F (NTP, 1992), 93 °C, 213 °F (closed cup); 220 °F (open cup), 220 °F (105 °C) (open cup), 200 °F (93 °C) (closed cup), 96 °C (205 °F) (Closed cup), 93 °C c.c., 213 °F | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1267 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and ether, In water, 42,900 mg/L at 25 °C, In water, 35,000 mg/L at 20 °C, Soluble in benzene, methanol, chloroform, ethanol, ether, methanol, chloroform and acetone, One gram dissolves in 25 mL water; one vol dissolves in 1.5 vols of 50% ethyl alcohol; freely soluble in 50% alcohol; miscible with absolute and 94% alcohol, ether, chloroform., 42.9 mg/mL at 25 °C, Solubility in water, g/100ml: 4, slightly soluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZYL ALCOHOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Benzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.05 at 1515 °F (USCG, 1999) - Denser than water; will sink, 1.0419 g/cu cm at 24 °C, Percent in saturated air at 20 °C: 0.02; density of saturated air: 1.0005 (air = 1), Liquid heat capacity = 0.520 BTU/lb-F at 68 °F; Liquid thermal conductivity = 1.088 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.00161 lb/cu ft at 180 °F; Ideal gas heat capacity = 0.276 BTU/lb-F at 60 °F, Relative density (water = 1): 1.04, 1.040-1.050, 1.05 | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Benzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7, 3.72 | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.1 mmHg at 68 °F ; 1 mmHg at 136 °F (NTP, 1992), 0.09 [mmHg], 0.094 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13.2, 0.1 mmHg@68 °F | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Water-white liquid | |
CAS No. |
100-51-6 | |
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Melting Point |
4.5 °F (NTP, 1992), -15..2 °C, 258 K, 5 °F, -15.2 °C, -15 °C, 4.5 °F | |
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Historical Context and Evolution of Benzyl Alcohol Research
The scientific history of benzyl (B1604629) alcohol is intrinsically linked to the development of the coal tar and dye industries in the 19th century. perfumerflavorist.com The burgeoning demand for synthetic dyes spurred research into the synthesis of precursor molecules, including benzyl chloride. This, in turn, led to investigations into the hydrolysis of chlorinated toluene (B28343) derivatives to produce benzyl alcohol, benzaldehyde (B42025), and benzoic acid. perfumerflavorist.com
A pivotal moment in the history of this compound research occurred in 1853 when Stanislao Cannizzaro reported that benzaldehyde, in the presence of a strong base, undergoes a disproportionation reaction to yield equal parts this compound and a benzoate (B1203000) salt. perfumerflavorist.com This reaction, now famously known as the Cannizzaro reaction, provided a fundamental route for the synthesis of this compound and became a staple in academic chemistry laboratories. perfumerflavorist.com
Initially, the production of this compound was dominated by European, particularly German, dye manufacturers who primarily used it as a solvent. perfumerflavorist.com The outbreak of World War I served as a catalyst for the establishment of a synthetic organic chemical industry in the United States, which then began its own production of benzyl chloride, this compound, and benzaldehyde. perfumerflavorist.com The 20th century saw an expansion of its applications, moving beyond a solvent for dyes to a component in the processing of color motion-picture film and as a dyeing assistant for nylon filaments. britannica.com
The two primary commercial production methods for this compound today are the hydrolysis of benzyl chloride and the catalytic hydrogenation of benzaldehyde. perfumerflavorist.comwikipedia.org
Key Milestones in this compound Research
| Era | Key Development | Significance |
|---|---|---|
| 1800s | Development driven by the coal tar and dye industries. perfumerflavorist.com | Led to the initial synthesis and investigation of this compound and its precursors. perfumerflavorist.com |
| 1853 | Cannizzaro reports the disproportionation of benzaldehyde. perfumerflavorist.com | Established the Cannizzaro reaction as a fundamental method for this compound synthesis. perfumerflavorist.com |
| Early 20th Century | Production primarily in Europe for use as a dye solvent. perfumerflavorist.com | This compound's initial major industrial application. |
| Post-World War I | Rise of the U.S. synthetic organic chemical industry. perfumerflavorist.com | Shift in production and wider availability of this compound. |
| Mid-20th Century | Expanded applications in film processing and textiles. britannica.com | Demonstrated the growing versatility of this compound beyond its traditional uses. |
Significance of Benzyl Alcohol in Modern Chemical Sciences
Benzyl (B1604629) alcohol's importance in contemporary chemical sciences is multifaceted, stemming from its unique combination of physical and chemical properties. It serves as a versatile solvent, a crucial building block in organic synthesis, and a key component in the formulation of a wide array of products. wikipedia.orgpciplindia.com
As a solvent, its polarity, low vapor pressure, and low toxicity make it suitable for a variety of applications, including inks, paints, lacquers, and epoxy resin coatings. wikipedia.orgchemeurope.com In the realm of organic synthesis, benzyl alcohol is a precursor to a diverse range of esters and ethers, which are integral to the fragrance, flavor, and soap industries. wikipedia.org For instance, the esterification of this compound with carboxylic acids produces compounds like benzyl acetate (B1210297), a significant component in jasmine and gardenia fragrances. patsnap.com
A particularly important application in organic synthesis is the use of the benzyl group as a protecting group for alcohols, carboxylic acids, and amines. Benzyl ethers and esters are stable under many reaction conditions but can be readily cleaved by mild hydrogenolysis, making them highly valuable in the synthesis of complex molecules. wikipedia.org
Furthermore, this compound plays a role in polymer chemistry, where it can act as a chain-terminating agent to control the molecular weight of polymers like polyesters and epoxies. patsnap.com It is also used as a dye solvent, enhancing the dyeing process for materials such as wool and nylon. wikipedia.org Its utility extends to being a developer booster in color photography and a component in paint strippers. britannica.comwikipedia.org
Applications of this compound in Chemical Sciences
| Application Area | Specific Use | Key Property/Reaction |
|---|---|---|
| Solvent | Inks, paints, lacquers, epoxy coatings. wikipedia.orgchemeurope.com | Polarity, low vapor pressure, low toxicity. wikipedia.org |
| Organic Synthesis | Precursor to esters (e.g., benzyl benzoate (B1203000), benzyl salicylate) and ethers (e.g., dibenzyl ether). wikipedia.org | Esterification and etherification reactions. wikipedia.org |
| Protecting Group Chemistry | Protection of alcohols and carboxylic acids. wikipedia.org | Formation of stable benzyl ethers/esters, removable by hydrogenolysis. wikipedia.org |
| Polymer Chemistry | Chain-terminating agent. patsnap.com | Controls polymer molecular weight. patsnap.com |
| Industrial Applications | Dyeing assistant for wool and nylon, photographic developer. britannica.comwikipedia.org | Solvent properties and chemical reactivity. |
| Pharmaceuticals & Personal Care | Preservative, solvent, and fragrance ingredient. marketresearchfuture.comemergenresearch.com | Antimicrobial properties, pleasant odor. patsnap.com |
Current Research Landscape and Emerging Trends Pertaining to Benzyl Alcohol
Classical and Contemporary Synthesis Approaches
The industrial production of this compound has traditionally relied on a few key chemical reactions. These methods, while effective, are continuously being refined to improve yield, reduce environmental impact, and enhance economic viability.
Cannizzaro Reaction-Based Synthesis and Yield Optimization
The Cannizzaro reaction, discovered by Stanislao Cannizzaro in 1853, is a classic method for producing this compound. byjus.comchemistrytalk.org The reaction involves the base-induced disproportionation of two molecules of an aldehyde that lacks alpha hydrogens, such as benzaldehyde. chemistrytalk.org In this redox reaction, one molecule of benzaldehyde is oxidized to benzoic acid (in the form of its carboxylate salt), while the other is reduced to this compound. shaalaa.com
The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide. chemistrytalk.orgshaalaa.com The mechanism begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of a benzaldehyde molecule, forming a tetrahedral intermediate. byjus.com This intermediate then transfers a hydride ion to the carbonyl carbon of a second benzaldehyde molecule, resulting in the formation of a carboxylate anion and an alkoxide anion. byjus.com The alkoxide anion is then protonated by water to yield this compound. byjus.com
While a foundational method, the standard Cannizzaro reaction has a theoretical maximum yield of 50% for this compound, as half of the aldehyde is converted to the carboxylic acid. unacademy.com To improve the yield of the desired alcohol, a variation known as the "crossed Cannizzaro reaction" is often employed. wikipedia.org In this approach, a more valuable aldehyde is reacted with a less expensive "sacrificial" aldehyde, typically formaldehyde. wikipedia.org Formaldehyde is more readily oxidized, thus it is converted to formate, while the other aldehyde is reduced to the corresponding alcohol, leading to a higher yield of the desired product. wikipedia.org
Recent research has explored optimizing the Cannizzaro reaction under solvent-free conditions. One study demonstrated that reacting benzaldehyde with potassium hydroxide at 50°C for 2 hours can achieve a this compound yield of 96.17%. uinjkt.ac.id
Table 1: Cannizzaro Reaction Conditions and Yields
| Aldehyde | Base | Conditions | This compound Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | Potassium Hydroxide | 50°C, 2 hours, solvent-free | 96.17% | uinjkt.ac.id |
| Benzaldehyde | Sodium Hydroxide | Solvent-free, grinding | 45% (based on benzoic acid yield) | sonaricollege.in |
Catalytic Hydrolysis of Benzyl Chloride
A significant industrial method for producing this compound is the hydrolysis of benzyl chloride. nih.govchemcess.com This reaction can be performed with water alone at elevated temperatures, or in the presence of a base to neutralize the hydrochloric acid byproduct. chemcess.comchemicalbook.com The presence of a base, such as an alkali or alkaline earth hydroxide, drives the reversible reaction to completion. chemcess.com
The process typically involves heating benzyl chloride with an excess of an aqueous solution. chemcess.com To mitigate the formation of dibenzyl ether as a byproduct, the reaction can be carried out in the presence of an inert solvent or through a continuous process. chemcess.com One patented method describes the hydrolysis of benzyl chloride with water at a molar ratio of 1:10 to 1:70, at temperatures between 80°C and 180°C, achieving a yield of over 90% without the addition of a base or a water-soluble organic solvent. google.com Another approach involves a continuous process where benzyl chloride and an aqueous alkaline solution are charged into a hydrolysis zone at temperatures of 150°C to 350°C. google.com
More advanced catalytic systems have been developed to enhance the efficiency of this hydrolysis. One such system utilizes a recyclable, temperature-dependent phase-separation system composed of a dicationic acidic ionic liquid (PEG1000-DAIL[BF4]), toluene (B28343), and ferric sulfate (B86663) in an aqueous medium. This method has been reported to produce this compound with an excellent yield of 96%. iau.ir
Table 2: Benzyl Chloride Hydrolysis Conditions and Yields
| Reactants | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|
| Benzyl Chloride, Water | 1:10 to 1:70 molar ratio, 80-180°C | >90% | google.com |
| Benzyl Chloride, Aqueous Alkaline Solution | 150-350°C, continuous flow | Not specified | google.com |
| Benzyl Chloride, Water | PEG1000-DAIL[BF4], Toluene, Ferric Sulfate | 96% | iau.ir |
Benzaldehyde Hydrogenation Routes
The selective hydrogenation of benzaldehyde to this compound is a cleaner alternative to methods involving chlorinated compounds. sci-hub.se This process can be carried out in either the gas or liquid phase using various heterogeneous catalysts. sci-hub.se
The choice of catalyst and reaction conditions significantly influences the selectivity and conversion rate. Catalysts for this reaction include transition metals like nickel, copper, and cobalt, as well as noble metals such as platinum, palladium, and ruthenium, often supported on materials like alumina, silica (B1680970), or zirconia. sci-hub.se
The hydrogenation of benzaldehyde on a palladium catalyst typically follows a Langmuir-Hinshelwood mechanism, where both hydrogen and benzaldehyde are adsorbed onto the catalyst surface. osti.gov The reaction proceeds through the stepwise addition of adsorbed hydrogen to the adsorbed benzaldehyde, first to the carbonyl oxygen and then to the formyl carbon, to form this compound. osti.gov The reaction can proceed via two main pathways: the alkoxy pathway, where the initial hydrogen addition is to the carbonyl carbon, or the hydroxy pathway, where the initial addition is to the carbonyl oxygen. nih.gov
Different catalysts exhibit varying levels of activity and selectivity. For instance, copper catalysts supported on silica have shown high selectivity for this compound at lower temperatures (e.g., 83% selectivity at 100°C). africaresearchconnects.com Nickel-based catalysts, such as Ni/Al2O3 and Co-Ni/Al2O3, have also been studied, with the latter showing higher activity due to the formation of a bimetallic alloy. asianpubs.org
Table 3: Catalysts for Benzaldehyde Hydrogenation
| Catalyst | Support | Reaction Phase | Key Findings | Reference |
|---|---|---|---|---|
| Copper | Silica (SiO2) | Gas | 83% selectivity to this compound at 100°C. | africaresearchconnects.com |
| Nickel | Alumina (Al2O3) | Liquid | Conversion rate of 6.50% at 70°C. | asianpubs.org |
| Cobalt-Nickel | Alumina (Al2O3) | Liquid | Conversion rate of 10.57% at 80°C. | asianpubs.org |
| Palladium | Carbon (C) | Liquid | Selective C=O bond saturation to form this compound. | osti.gov |
Oxidation of Toluene-Based Precursors
The direct oxidation of toluene offers a more atom-economical route to this compound and benzaldehyde. rsc.org This process can be conducted in either the liquid or gas phase, with liquid-phase oxidation generally offering higher selectivity at lower temperatures. rsc.org
The oxidation of toluene is a sequential process that can yield benzaldehyde, this compound, and benzoic acid. tsijournals.com Controlling the reaction to favor the formation of this compound and benzaldehyde while minimizing the over-oxidation to benzoic acid is a key challenge. tsijournals.com
Various catalytic systems have been investigated for the selective oxidation of toluene. These include catalysts based on transition metals like cobalt, copper, and manganese. rsc.orgtsijournals.com For example, a bimetallic catalyst system of copper and tin salts with sodium bromide as a promoter has been used in an acetic acid medium, achieving high selectivity for benzaldehyde. tsijournals.com Another approach uses CeO2-MnOx composite oxides as a catalyst for the solvent-free liquid-phase oxidation of toluene with molecular oxygen, showing high selectivity towards this compound and benzaldehyde. rsc.orgrsc.org
One study reported that using MnMoO4 nanomaterials as a catalyst with hydrogen peroxide as the oxidant at 80°C resulted in a maximum of 62.33% selectivity for this compound. nih.govresearchgate.net Another process involves oxidizing liquid toluene at 170-220°C with air of reduced oxygen content. google.com
Table 4: Catalytic Oxidation of Toluene
| Catalyst | Oxidant | Conditions | Selectivity | Reference |
|---|---|---|---|---|
| Cu/Sn/Br system | Air | Acetic acid, 383-403 K | High for benzaldehyde (50-65%) | tsijournals.com |
| CeO2-MnOx | Molecular Oxygen | Solvent-free | 64.4% for this compound and benzaldehyde | rsc.org |
| MnMoO4 nanomaterials | Hydrogen Peroxide | 80°C | 62.33% for this compound | nih.gov |
Oxidation of Styrene (B11656) to Benzaldehyde as an Intermediate
The oxidation of styrene presents another pathway to produce benzaldehyde, which can then be subsequently reduced to this compound. mdpi.com This method is considered an appealing alternative to traditional routes that may involve harsh conditions or produce unwanted waste. mdpi.com
The reaction typically involves the use of an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, in the presence of a catalyst. mdpi.com The mechanism is believed to involve the formation of a reactive metal-oxygen species from the interaction between the catalyst and the oxidant. mdpi.com Two primary pathways are proposed for the oxidation of styrene: one involves the direct oxidative cleavage of the C=C bond to form benzaldehyde, while the other proceeds through the formation of styrene oxide as an intermediate, which is then converted to benzaldehyde. conicet.gov.ar
A variety of heterogeneous catalysts have been developed for this reaction, including metal oxides, transition metal complexes, and metal nanoparticles supported on materials like zeolites or carbon nanotubes. mdpi.com For example, Schiff base functionalized triazolylidene Ni(II) complexes have been shown to catalyze the oxidation of styrene to benzaldehyde with high selectivity using hydrogen peroxide as a green oxidant. nih.gov Another study utilized gold nanowires as a catalyst in a toluene solvent, achieving a benzaldehyde yield of about 21.18%. google.com
Advanced Catalytic and Green Synthesis Strategies
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for this compound synthesis. These strategies often involve the use of novel catalysts, safer reagents, and milder reaction conditions.
The catalytic hydrolysis of benzyl chloride using a recyclable, temperature-dependent phase-separation system with an ionic liquid catalyst is an example of a greener approach that enhances yield and simplifies product separation. iau.ir
In the realm of benzaldehyde hydrogenation, the use of an electrocatalytic palladium membrane reactor (ePMR) represents an advanced strategy. acs.orgnih.gov This system uses electrolysis to generate reactive hydrogen at ambient temperature and pressure, eliminating the need for a high-pressure H2 source. nih.gov
For the oxidation of styrene, the use of green oxidants like hydrogen peroxide is preferred over harsher agents. nih.gov The development of heterogeneous catalysts that can be easily separated and reused also contributes to the sustainability of the process. mdpi.com
The solvent-free liquid-phase oxidation of toluene using catalysts like CeO2-MnOx composite oxides and molecular oxygen is another example of a green synthesis strategy that avoids the use of volatile organic solvents. rsc.orgrsc.org
These advanced catalytic and green synthesis strategies are paving the way for more sustainable and efficient production of this compound, aligning with the growing demand for environmentally responsible chemical manufacturing.
Enzymatic Biotransformation from L-Phenylalanine (L-Phe)
A notable green approach for synthesizing this compound is through the whole-cell biotransformation of L-phenylalanine, a readily available bio-based precursor. nih.gov This process utilizes an engineered enzyme cascade within a microbial host, typically Escherichia coli, to convert L-phenylalanine into this compound with high efficiency. nih.govmdpi.com
The design of an artificial enzyme cascade is crucial for the efficient production of this compound from L-phenylalanine. mdpi.comlookchem.com This involves the co-expression of multiple heterologous enzymes in a microbial host like E. coli. researchgate.net One such engineered pathway has demonstrated the capability to convert L-phenylalanine to this compound with a conversion rate exceeding 99%. nih.govlookchem.com This high efficiency is achieved by carefully selecting and combining enzymes that work in a sequential and coordinated manner, minimizing the accumulation of intermediate byproducts. lookchem.comresearchgate.net The process involves a five-step enzymatic cascade to first produce benzaldehyde from L-phenylalanine, which is then reduced to this compound. researchgate.net This biocatalytic pathway not only works for L-phenylalanine but can also efficiently convert substrates like L-tyrosine and m-fluoro-phenylalanine into their corresponding this compound analogs, such as p-hydroxythis compound and m-fluoro-benzyl alcohol, respectively. nih.govlookchem.comresearchgate.net
The initial steps of the enzymatic cascade for this compound synthesis from L-phenylalanine involve a series of four key enzymes that work in concert to produce the intermediate, benzaldehyde. nih.govlookchem.comresearchgate.net
L-amino acid deaminase (LAAD): This enzyme, often sourced from Proteus mirabilis, initiates the cascade by catalyzing the deamination of L-phenylalanine to produce phenylpyruvate (PPA). lookchem.commdpi.com LAAD exhibits broad substrate specificity, enabling it to act on various L-amino acids. lookchem.commdpi.com
Hydroxymandelate synthase (HmaS): Following the formation of PPA, HmaS, from Amycolatopsis orientalis, converts PPA into (S)-mandelic acid. lookchem.combiorxiv.org Although its natural substrate is p-hydroxyphenylpyruvate, HmaS also shows significant activity towards PPA. lookchem.com
(S)-mandelate dehydrogenase (SMDH): This enzyme, sourced from Pseudomonas putida, then oxidizes (S)-mandelic acid to benzoylformate. lookchem.combiorxiv.orgnih.gov
Benzoylformate decarboxylase (BFD): The final enzyme in this part of the cascade is BFD, also from Pseudomonas putida, which catalyzes the non-oxidative decarboxylation of benzoylformate to yield benzaldehyde. lookchem.comnih.gov Benzaldehyde and this compound can be formed as by-products during this reaction. nih.govasm.orgasm.org
This four-enzyme module effectively transforms L-phenylalanine into the crucial benzaldehyde intermediate, which is then available for the final reduction step. google.comopen.ac.uk
The final step in the biotransformation of L-phenylalanine to this compound is the reduction of benzaldehyde, which is catalyzed by phenylacetaldehyde (B1677652) reductase (PAR). nih.govlookchem.comresearchgate.net
PAR, particularly from the tomato plant (Solanum lycopersicum), is an enzyme with broad substrate specificity, making it highly effective for this conversion. nih.govlookchem.comresearchgate.net It efficiently reduces not only benzaldehyde but also other aldehydes like cinnamaldehyde (B126680) and phenylacetaldehyde. lookchem.comacs.org In the engineered E. coli system, PAR demonstrates sufficient activity to completely convert the benzaldehyde generated from the preceding enzymatic steps into this compound. lookchem.com This enzyme is a key component for producing chiral alcohols due to its high stereoselectivity. nih.gov The versatility of PAR allows for the production of various this compound analogs when different substituted L-phenylalanine precursors are used. nih.govlookchem.comresearchgate.net
| Enzyme | Source Organism | Role in this compound Synthesis |
| L-amino acid deaminase (LAAD) | Proteus mirabilis | Deaminates L-phenylalanine to phenylpyruvate. lookchem.comrsc.org |
| Hydroxymandelate synthase (HmaS) | Amycolatopsis orientalis | Converts phenylpyruvate to (S)-mandelic acid. lookchem.combiorxiv.org |
| (S)-mandelate dehydrogenase (SMDH) | Pseudomonas putida | Oxidizes (S)-mandelic acid to benzoylformate. lookchem.combiorxiv.org |
| Benzoylformate decarboxylase (BFD) | Pseudomonas putida | Decarboxylates benzoylformate to benzaldehyde. lookchem.comnih.gov |
| Phenylacetaldehyde reductase (PAR) | Solanum lycopersicum | Reduces benzaldehyde to this compound. nih.govlookchem.com |
Electrocatalytic Oxidation Processes for this compound Valorization
Electrocatalytic oxidation presents a promising and sustainable method for the valorization of this compound, converting it into valuable products like benzoic acid. acs.orgresearcher.life This process often suffers from the need for high voltage, which increases energy consumption and can lead to unwanted side reactions such as the oxygen evolution reaction (OER). acs.orgresearcher.life
Recent advancements have focused on developing highly efficient electrocatalysts that can operate at lower potentials. For instance, a PtZn-ZnOₓ catalyst with a PtZn intermetallic structure has demonstrated the ability to oxidize this compound to benzoic acid with 99.5% selectivity at a low potential of 0.725 V (vs. a reversible hydrogen electrode), which is significantly lower than many other reported systems. acs.orgresearcher.life The unique interface between PtZn and ZnOₓ in this catalyst promotes the adsorption of this compound and the generation of hydroxyl radicals, which facilitates the oxidation process with a lower energy barrier. acs.orgresearcher.life
Another approach involves the use of dual-atom site catalysts, such as Fe-Pt sites on a CoOOH support. sciopen.com In this system, the Fe sites generate oxygen radicals through the OER, which then react with this compound adsorbed on the adjacent Pt sites. sciopen.com This synergistic effect enables the efficient electrooxidation of this compound at high current densities. sciopen.com The electrochemical oxidation of this compound is considered a key anode reaction that can be an alternative to the OER for producing hydrogen. rsc.org
Photocatalytic Oxidation Mechanisms for this compound Production
Photocatalysis offers a green and efficient pathway for the selective oxidation of this compound to benzaldehyde using light as an energy source. This method typically employs semiconductor materials as photocatalysts.
The general mechanism involves the absorption of light by the photocatalyst, leading to the generation of electron-hole pairs. rsc.orgresearchgate.net The photogenerated holes can directly oxidize this compound molecules adsorbed on the catalyst's surface to form a carbon radical. researchgate.net Simultaneously, electrons can reduce molecular oxygen to form superoxide (B77818) radical anions. acs.org These reactive oxygen species then participate in the subsequent steps to yield benzaldehyde. acs.org The efficiency and selectivity of the reaction are highly dependent on the properties of the photocatalyst and the reaction conditions. rsc.orgresearchgate.net
For example, iridium-modified titanium dioxide (Ir/TiO₂) has shown high selectivity (over 90%) for benzaldehyde production. researchgate.net In this system, this compound is adsorbed on the TiO₂ surface and reacts with photogenerated holes, while molecular oxygen is activated on the iridium clusters. researchgate.net Similarly, hybrid organic-inorganic perovskite materials like FAPbBr₃/TiO₂ have also been used, where photogenerated electrons are transferred to TiO₂ to reduce oxygen, while holes in the perovskite oxidize this compound. acs.org
A promising metal-free photocatalyst for the oxidation of this compound is a composite of magnesium oxide (MgO) and graphitic carbon nitride (g-C₃N₄). rsc.org This material exhibits excellent photocatalytic activity under visible light. rsc.org The introduction of MgO into the g-C₃N₄ matrix enhances the separation of photogenerated charge carriers, which is a key factor for high photoactivity. rsc.org
The MgO/g-C₃N₄ composite has demonstrated a significant enhancement in photocatalytic activity compared to pure g-C₃N₄, showing about a five-fold increase. rsc.org In the selective oxidation of this compound to benzaldehyde, both electrons and holes have been identified as the dominant active species. rsc.org The reaction proceeds with better selectivity and conversion efficiency in mild acidic conditions (pH 5-6). rsc.org The use of such a catalyst under a low-power visible LED light source highlights its potential for environmentally friendly and cost-effective applications. rsc.org Other modifications to g-C₃N₄, such as with camphorsulfonic acid, have also shown to improve its photocatalytic capabilities for this compound oxidation. nih.gov
| Catalyst System | Key Features | Outcome in this compound Oxidation |
| PtZn-ZnOₓ | Low potential operation (0.725 V vs. RHE). acs.orgresearcher.life | 99.5% selectivity for benzoic acid. acs.orgresearcher.life |
| Fe-Pt dual-atom on CoOOH | Synergistic action of Fe and Pt sites. sciopen.com | High current density oxidation. sciopen.com |
| Ir/TiO₂ | Efficient charge separation. researchgate.net | >90% selectivity for benzaldehyde. researchgate.net |
| FAPbBr₃/TiO₂ | Hybrid perovskite structure. acs.org | Efficient charge transfer and selective oxidation. acs.org |
| MgO/g-C₃N₄ | Metal-free, visible light active. rsc.org | ~5-fold enhanced photoactivity compared to pure g-C₃N₄. rsc.org |
Radical Scavenging Experiments and Active Species Identification
Radical scavenging experiments are crucial for elucidating the reaction mechanisms in the synthesis and transformation of this compound, particularly in photocatalytic and oxidation reactions. These experiments help identify the primary reactive oxygen species (ROS) responsible for the conversion of this compound.
In the photocatalytic oxidation of this compound to benzaldehyde over titanium dioxide (TiO2) under UV light, various scavengers are employed to quench specific active species. researchgate.net For instance, potassium iodide (KI) is used to trap photogenerated holes (h+), while silver nitrate (B79036) (AgNO3) scavenges photogenerated electrons (e−). researchgate.net To identify the role of radical species, p-benzoquinone (p-BQ) and tert-butyl alcohol (TBA) are used to quench superoxide radicals (•O2−) and hydroxyl radicals (•OH), respectively. researchgate.net Experimental results indicate that the oxidation of this compound to benzaldehyde is primarily driven by holes and hydroxyl radicals. researchgate.net The dissolved oxygen in the reaction medium is believed to be a source for the formation of these hydroxyl radicals. researchgate.net
Further investigations using techniques like electron paramagnetic resonance (EPR) spectroscopy can provide more direct evidence for the presence of specific radical intermediates. rsc.org For example, in the in-situ production of H2O2 for this compound oxidation, EPR studies have identified the formation of oxygen-centered radicals. rsc.org These reactive oxygen species, rather than hydrogen peroxide itself, are considered to be the primary drivers of the catalytic process. rsc.org The generation of these radicals is a catalytic process, as control experiments without a catalyst show no signal for such species. rsc.org
Nanocatalyst Applications in this compound Synthesis
Nanocatalysts have emerged as highly efficient materials for the synthesis and selective oxidation of this compound due to their high surface area, unique electronic properties, and ease of separation and reuse.
NiFe2O4 Nanoparticles as Reusable Catalysts
Nickel ferrite (B1171679) (NiFe2O4) nanoparticles have demonstrated significant potential as efficient and reusable catalysts for the selective oxidation of this compound to benzaldehyde. scribd.comrsc.orgresearchgate.netrsc.orgrsc.org These nanoparticles can be synthesized through methods like co-precipitation followed by hydrothermal aging, resulting in spherical, pure, and highly crystalline structures with sizes typically below 12 nm. scribd.comrsc.orgmorressier.com One of the key advantages of NiFe2O4 nanoparticles is their superparamagnetic behavior, which allows for easy and efficient separation from the reaction mixture using an external magnet. scribd.comresearchgate.net
The catalytic activity of NiFe2O4 nanoparticles has been successfully demonstrated in the selective oxidation of this compound to benzaldehyde under relatively mild conditions. scribd.comrsc.orgrsc.org Studies have shown that these nanocatalysts can achieve high conversion rates of this compound with excellent selectivity towards benzaldehyde. scribd.comrsc.orgresearchgate.netrsc.orgrsc.org Furthermore, the reusability of NiFe2O4 nanoparticles is a significant advantage for industrial applications. They can be recovered and reused for multiple cycles without a significant loss in their catalytic activity. scribd.comrsc.orgresearchgate.netrsc.orgrsc.orgmorressier.com For example, it has been reported that these catalysts can be reused for up to five cycles while maintaining their performance. scribd.comresearchgate.netrsc.orgrsc.orgmorressier.com
Optimization of Reaction Conditions and Selectivity
The efficiency and selectivity of this compound synthesis and oxidation using nanocatalysts are highly dependent on the optimization of various reaction parameters. Key factors that are often fine-tuned include temperature, pressure, reaction time, and the choice of solvent. rsc.orgresearchgate.net
Temperature: The reaction temperature has a significant impact on both the conversion of this compound and the selectivity towards the desired product. Generally, increasing the temperature leads to a higher conversion rate. rsc.orgresearchgate.netcsic.es However, excessively high temperatures can lead to the decomposition of oxidants like hydrogen peroxide or promote side reactions, thereby decreasing the selectivity towards benzaldehyde. researchgate.netcsic.es For instance, in the oxidation of this compound using Pd nanoparticles on a clamshell-derived support, the optimal temperature was found to be 80 °C. csic.es
Pressure: In reactions involving gaseous reactants like oxygen, pressure is a critical parameter. An increase in oxygen pressure generally enhances the conversion of this compound. rsc.org
Reaction Time: The duration of the reaction also plays a crucial role. Longer reaction times typically result in higher conversion rates. rsc.orgcsic.es However, prolonged reaction times can also lead to the over-oxidation of benzaldehyde to benzoic acid, thus reducing selectivity. csic.es
Solvent: The choice of solvent can influence the interaction between the catalyst and the reactants. rsc.org Different solvents can affect the catalytic activity and selectivity. For example, in the oxidation of this compound using Au-Sn bimetallic catalysts, THF was found to be an effective solvent. rsc.org
Catalyst Loading: The amount of catalyst used also affects the reaction rate. Increasing the catalyst loading generally leads to higher conversion due to the increased number of active sites. csic.es
By carefully optimizing these conditions, it is possible to achieve high yields and selectivity for the desired products in the synthesis and transformation of this compound.
| Parameter | Effect on Conversion | Effect on Selectivity | Reference |
| Temperature | Increases with temperature | Decreases at very high temperatures | rsc.orgresearchgate.netcsic.es |
| Pressure | Increases with pressure | Can decrease at very high pressures | rsc.org |
| Reaction Time | Increases with time | Can decrease with prolonged time | rsc.orgcsic.es |
| Catalyst Loading | Increases with loading | Generally no significant effect | csic.es |
Novel Catalytic Systems (e.g., Gold-Palladium Nanoalloys)
Gold-palladium (Au-Pd) nanoalloys have garnered significant attention as highly active and selective catalysts for the oxidation of this compound. acs.orgresearchgate.netmdpi.comresearchgate.netcardiff.ac.uk The combination of these two noble metals often results in synergistic effects, leading to enhanced catalytic performance compared to their monometallic counterparts. researchgate.netmdpi.com The structure and composition of these bimetallic nanoparticles are crucial for their catalytic activity and can be controlled through various synthesis methods. royalsocietypublishing.orgrsc.org
Au-Pd catalysts have been shown to be effective in the selective oxidation of this compound to benzaldehyde. acs.orgresearchgate.netmdpi.com The addition of gold to palladium catalysts can enhance selectivity towards the desired aldehyde product. acs.org These nanoalloys can be supported on various materials, such as titanium dioxide, which can further influence their catalytic properties. researchgate.net
The mechanism of this compound oxidation over Au-Pd catalysts is complex. For Au-Pd nanoalloys, the rate-determining step is often considered to be the β-hydride elimination from the adsorbed alkoxide to form the aldehyde. mdpi.com The composition of the nanoalloy plays a critical role; for instance, the interaction between positively charged palladium atoms and this compound can stabilize the adsorption complex. mdpi.com
However, the stability of these catalysts can be a concern. Studies have shown that factors such as the amount of gold and the presence of certain ions, like chloride, used during catalyst preparation can affect their deactivation rate. acs.orgresearchgate.netcardiff.ac.uk While small amounts of these components can be beneficial for creating uniform nanoparticles, excessive amounts can be detrimental to the catalyst's long-term stability. acs.orgresearchgate.netcardiff.ac.uk
Biochemical methods have also been explored for the synthesis of Au-Pd nanoparticles. For example, Escherichia coli has been used to create core-shell Au-Pd nanoparticles that show comparable catalytic activity to chemically prepared catalysts for this compound oxidation at relatively low temperatures. royalsocietypublishing.orgnih.gov
Chemical Reactivity and Derivative Formation
Oxidation to Benzaldehyde and Benzoic Acid
The selective oxidation of this compound is a fundamentally important transformation in organic synthesis, yielding valuable products such as benzaldehyde and benzoic acid. rsc.orgnih.govmdpi.com Benzaldehyde is a key intermediate in the fragrance, flavor, and pharmaceutical industries, while benzoic acid has widespread applications as a preservative and in the synthesis of other chemicals. rsc.orgfrontiersin.org
The oxidation of this compound can proceed through various pathways, and the final product distribution is highly dependent on the choice of oxidant, catalyst, and reaction conditions. rsc.org Generally, the initial oxidation product is benzaldehyde. nih.gov This can be achieved with high selectivity using a variety of catalytic systems and oxidants. rsc.orgfrontiersin.orgorganic-chemistry.org
Further oxidation of benzaldehyde leads to the formation of benzoic acid. nih.gov This over-oxidation can be a competing reaction, and controlling the selectivity towards either benzaldehyde or benzoic acid is a key challenge. rsc.orgnih.gov
Several reaction pathways have been proposed for the oxidation of this compound. One common mechanism involves the formation of an alkoxy intermediate on the catalyst surface. osti.gov This intermediate can then undergo further reactions to produce benzaldehyde. osti.gov Another proposed pathway involves a carbonyloxyl intermediate, which can lead to the formation of benzoic acid. osti.gov
The choice of catalyst is critical in directing the reaction towards the desired product. Noble metals like palladium and gold are commonly used and are known for their high activity. rsc.orgmdpi.com Transition metal oxides and bimetallic systems are also effective catalysts. rsc.org The reaction conditions, including temperature and the presence of a base, can also be tuned to favor the formation of either benzaldehyde or benzoic acid. rsc.org For example, in some enzymatic reactions, benzaldehyde can be further oxidized to benzoic acid. nih.gov
The following table summarizes the typical products of this compound oxidation:
| Reactant | Primary Product | Secondary Product |
| This compound | Benzaldehyde | Benzoic Acid |
Oxidizing Agents and Selectivity Control
The oxidation of this compound is a fundamental transformation that can yield either benzaldehyde or benzoic acid, depending on the oxidizing agent and reaction conditions. patsnap.comrsc.org Controlling the selectivity of this reaction is crucial for its application in chemical synthesis. rsc.org Benzaldehyde is a particularly valuable product used in the pharmaceutical, fragrance, and agricultural industries. mdpi.com
A variety of oxidizing agents can be employed. Traditional methods use stoichiometric amounts of strong oxidants. For instance, chromic acid (H₂CrO₄) in aqueous conditions tends to produce benzaldehyde, whereas a more powerful oxidant like potassium permanganate (B83412) (KMnO₄) will typically oxidize the alcohol all the way to benzoic acid. patsnap.com
Modern synthetic methods often focus on greener catalytic approaches using molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as the primary oxidant. mdpi.comunimi.it These methods rely on sophisticated catalysts to achieve high selectivity. Palladium (Pd) and gold (Au) based catalysts are extensively studied for their high activity in the selective oxidation of this compound to benzaldehyde. rsc.orgmdpi.com The efficiency and selectivity of these reactions are influenced by factors such as the catalyst support, the size of metal nanoparticles, reaction temperature, and solvent. mdpi.com For example, using an Au-Pd/TiO₂ catalyst, increasing the reaction temperature from 80 °C to 140 °C was found to decrease the selectivity for benzaldehyde from 81% to 56%, with a corresponding increase in by-products like toluene. mdpi.com
Iron-based catalysts have also proven effective. An iron(III) complex with a pyridine-containing macrocyclic ligand can catalyze the oxidation of this compound using hydrogen peroxide, achieving up to 99% selectivity for benzaldehyde. unimi.it Similarly, metal nitrates, such as ferric nitrate (Fe(NO₃)₃·9H₂O), have been used to oxidize this compound with high conversion rates and selectivity, even in an air atmosphere. frontiersin.org The catalytic cycle in this system involves the transformation between Fe³⁺ and Fe²⁺, with the nitrate ion acting as the oxidant. frontiersin.org
Table 1: Selectivity in this compound Oxidation
| Oxidizing System | Target Product | Selectivity | Reference |
|---|---|---|---|
| Chromic Acid (H₂CrO₄) | Benzaldehyde | Moderate | patsnap.com |
| Potassium Permanganate (KMnO₄) | Benzoic Acid | High | patsnap.com |
| Fe(NO₃)₃·9H₂O / N₂ atmosphere | Benzaldehyde | >95% | frontiersin.org |
| [Fe(III)(Br)₂(Pc-L)]Br / H₂O₂ | Benzaldehyde | up to 99% | unimi.it |
| Au-Pd/TiO₂ / O₂ (at 80 °C) | Benzaldehyde | 81% | mdpi.com |
| Pd NPs / O₂ | Benzaldehyde | High | mdpi.com |
Esterification Reactions for Aromatic Ester Synthesis
This compound readily undergoes esterification with carboxylic acids or their derivatives to produce aromatic esters, which are significant compounds in the fragrance and flavor industries. pearson.comsciencemadness.org The most common method is the Fischer esterification, where this compound is reacted with a carboxylic acid, such as acetic acid, in the presence of an acid catalyst like sulfuric acid to produce benzyl acetate (B1210297). patsnap.comsciencemadness.org The reaction is an equilibrium process, so conditions are often optimized by using an excess of one reactant. sciencemadness.org However, this compound is sensitive to strong acids and can undergo side reactions like polymerization, so the amount of catalyst must be carefully controlled. sciencemadness.org
A more reactive approach involves the use of acyl chlorides, such as acetyl chloride. This compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride in a nucleophilic acyl substitution reaction to form the ester. pearson.com
Advanced catalytic systems have been developed to improve yields and employ milder conditions. Metallocene catalysts, specifically zirconocene (B1252598) triflate, have been shown to be effective for the esterification of this compound with benzoic acid to yield benzyl benzoate (B1203000). diva-portal.org In one study, an optimized yield of 74% was achieved in toluene at 80°C. diva-portal.org Another approach involves using niobium(V) chloride (NbCl₅), either in stoichiometric amounts at room temperature or as a heterogeneous catalyst grafted onto silica gel (SiO₂-Nb). nih.gov The stoichiometric method provides good yields in a few hours, while the catalytic, solvent-free process requires higher temperatures but allows for catalyst reuse. nih.gov
Table 2: Methods for Benzyl Ester Synthesis
| Reaction Type | Reactants | Catalyst/Reagent | Key Product | Reference |
|---|---|---|---|---|
| Fischer Esterification | This compound, Acetic acid | Sulfuric acid | Benzyl acetate | patsnap.comsciencemadness.org |
| Nucleophilic Acyl Substitution | This compound, Acetyl chloride | None required | Benzyl acetate | pearson.com |
| Catalytic Esterification | This compound, Benzoic acid | Zirconocene triflate | Benzyl benzoate | diva-portal.org |
| Stoichiometric Esterification | This compound, Various carboxylic acids | Niobium(V) chloride (NbCl₅) | Various benzyl esters | nih.gov |
| Catalytic Esterification | This compound, Various carboxylic acids | SiO₂-Nb | Various benzyl esters | nih.gov |
Nucleophilic Substitution Reactions
The hydroxyl (-OH) group of this compound can be replaced by various nucleophiles through substitution reactions. patsnap.com Because the hydroxyl group is a poor leaving group, the reaction must be promoted by activating it. thieme-connect.comlibretexts.org This is typically achieved with an acid, which protonates the hydroxyl group to form an oxonium ion, creating a good leaving group (water). patsnap.comlibretexts.org
Benzylic alcohols tend to react via an Sₙ1 mechanism, which involves the formation of a relatively stable benzylic carbocation intermediate after the departure of the water molecule. patsnap.comlibretexts.org This carbocation then reacts with a nucleophile, such as a halide ion, to complete the substitution. libretexts.org For example, treating this compound with hydrochloric acid results in the formation of benzyl chloride. patsnap.com
Alternatively, Sₙ2 mechanisms can also occur. researchgate.net The direct nucleophilic substitution of this compound can be catalyzed by various systems beyond simple protic acids. Molecular iodine has been used as an efficient catalyst for the reaction of benzylic alcohols with both carbon and oxygen nucleophiles. thieme-connect.com Other catalysts include Lewis acids and metal salts such as those of bismuth, scandium, or indium. thieme-connect.com The reaction of this compound with ammonium (B1175870) halides in ionic liquids has also been reported to produce benzyl halides, likely proceeding through an Sₙ2 pathway. researchgate.net A common side reaction in these substitutions is the formation of dibenzyl ether. researchgate.net
Reactions with Atomic Chlorine and By-product Formation
Research into the interaction between this compound and atomic chlorine, a species present in the polluted troposphere, reveals a complex reaction pathway leading to several by-products. mdpi.comnih.gov Studies show that atomic chlorine (Cl•), generated in the gas phase, can readily penetrate liquid this compound. mdpi.comresearchgate.net
The initial reaction involves the abstraction of a hydrogen atom from the this compound molecule by the chlorine atom, resulting in the formation of hydrochloric acid (HCl). mdpi.comnih.gov This newly formed HCl then acts as a catalyst, initiating further transformations of the remaining this compound. researchgate.net
The primary product formed from these subsequent acid-catalyzed reactions is dibenzyl ether. mdpi.com This ether is formed through the acid-catalyzed dehydration of two this compound molecules. mdpi.com In addition to dibenzyl ether, several other chlorinated and non-chlorinated by-products are formed, although in much smaller quantities. mdpi.comnih.gov Quantitative analysis using gas chromatography-mass spectrometry (GC-MS) has identified these compounds. nih.govresearchgate.net
Table 3: Identified Products from the Reaction of this compound with Atomic Chlorine
| Product Name | Formation Pathway | Relative Amount | Reference |
|---|---|---|---|
| Dibenzyl ether | Acid-catalyzed dehydration of this compound | Main product | mdpi.com |
| Benzyl chloride | Acidification of this compound by HCl | Significant | mdpi.comnih.gov |
| 2-Chlorothis compound | Reaction with atomic/molecular chlorine | Very small | mdpi.comnih.gov |
| 3-Chlorothis compound | Reaction with atomic/molecular chlorine | Very small | mdpi.comnih.gov |
| Dichloromethyl benzene (B151609) | Reaction with chlorine | Very small | mdpi.comnih.gov |
Mammalian Metabolism and Excretion
In mammals, including humans, this compound is rapidly metabolized and excreted. nih.gov The primary site of this metabolism is the liver. nih.govuu.nl The process involves a two-step pathway that converts this compound into a water-soluble compound that can be easily eliminated from the body.
The initial and rate-limiting step in the metabolism of this compound is its oxidation to benzoic acid. nih.govnih.govatamanchemicals.com This conversion is a rapid process. nih.gov In this reaction, the alcohol group of the this compound molecule is oxidized to a carboxylic acid group, forming benzoic acid. This oxidation also produces benzaldehyde as an intermediate. oup.comoc-praktikum.de
Following its formation, benzoic acid undergoes a conjugation reaction with the amino acid glycine (B1666218). nih.govatamanchemicals.comeuropa.eu This process, which occurs in the liver, results in the formation of hippuric acid. nih.govuu.nl Hippuric acid is the major urinary metabolite of this compound and is readily excreted by the kidneys. europa.euatamanchemicals.com Studies in humans have shown that a significant portion, between 75% and 85%, of an oral dose of this compound is eliminated in the urine as hippuric acid within six hours. europa.eu Similarly, in rabbits, oral administration of this compound resulted in the excretion of 65.7% of the dose as hippuric acid. europa.eu
Several enzymatic systems are responsible for the metabolism of this compound. The oxidation of this compound to benzaldehyde is catalyzed by alcohol dehydrogenase (ADH). oup.comeuropa.eu Subsequently, aldehyde dehydrogenase (ALDH) facilitates the oxidation of benzaldehyde to benzoic acid. oup.comoc-praktikum.de The final step, the conjugation of benzoic acid with glycine to form hippuric acid, is mediated by the enzymes butyrate-CoA ligase and glycine N-acyltransferase. atamanchemicals.comatamanchemicals.com Butyrate-CoA ligase first converts benzoic acid to its intermediate, benzoyl-CoA, which is then metabolized by glycine N-acyltransferase into hippuric acid. atamanchemicals.comatamanchemicals.com
The metabolic pathway for this compound is not fully developed in premature infants. nih.govcdc.govblogspot.com Specifically, the capacity of the neonatal liver to conjugate benzoic acid with glycine is limited. cdc.govsfda.gov.sa This immaturity in the metabolic pathway can lead to the accumulation of benzoic acid, resulting in metabolic acidosis. cdc.govblogspot.comsfda.gov.sa This condition, sometimes referred to as "gasping syndrome," has been observed in neonates and can lead to severe adverse effects. blogspot.comjpnim.com Due to this underdeveloped metabolic capacity, the use of medications containing this compound as a preservative is a concern in the neonatal population. nih.govjpnim.com
Microbial Degradation in Environmental Systems
In the environment, this compound is subject to biodegradation by various microorganisms. This process is a key mechanism for its removal from soil and water systems. europa.eu
Under aerobic conditions, this compound is readily biodegradable by a variety of bacteria. nih.goveuropa.eu Several bacterial strains, including those from the genera Pseudomonas and Acinetobacter, have been shown to degrade this compound. For instance, Pseudomonas putida can utilize this compound as a carbon and energy source. nih.govnih.gov The aerobic degradation pathway in microbes mirrors the initial steps of mammalian metabolism, involving the oxidation of this compound to benzaldehyde and then to benzoic acid. nih.govut.ac.ir This is facilitated by enzymes such as this compound dehydrogenase and benzaldehyde dehydrogenase. ut.ac.irgla.ac.uk The resulting benzoic acid is then further metabolized through pathways like the catechol ortho-cleavage pathway. nih.gov Studies have demonstrated the effectiveness of bioaugmentation, where specific microbial strains are introduced to enhance the degradation of this compound in wastewater treatment systems. nih.govtaylorandfrancis.com
Aerobic Biodegradation Mechanisms
Role of Pseudomonas putida in this compound Metabolism
Pseudomonas putida, a versatile soil bacterium, is known for its ability to metabolize a wide range of aromatic compounds, including this compound. nih.gov The strain Pseudomonas putida CSV86, in particular, has been studied for its distinct metabolic pathways. nih.govepa.gov While it can metabolize naphthalene (B1677914) through a meta-cleavage pathway, it utilizes an ortho-cleavage pathway for this compound. oup.com
Catechol Ortho-Cleavage Pathway
The metabolism of this compound in P. putida CSV86 proceeds through a series of intermediates, ultimately leading to the catechol ortho-cleavage pathway. nih.gov This pathway is a central route for the degradation of aromatic compounds. The initial steps involve the oxidation of this compound to benzaldehyde, which is then converted to benzoic acid. nih.gov Benzoic acid is subsequently metabolized to catechol. nih.gov This catechol intermediate is then subject to ring cleavage by the enzyme catechol 1,2-dioxygenase, a key step in the ortho-cleavage pathway. nih.gov This is in contrast to the more commonly observed meta-cleavage pathway for catechol degradation. nih.gov
Aromatic Alcohol and Aldehyde Dehydrogenases
The conversion of this compound to benzoic acid is facilitated by two key enzymes: aromatic alcohol dehydrogenase and aromatic aldehyde dehydrogenase. nih.govepa.gov In P. putida, the this compound dehydrogenase (encoded by the xylB gene) is an NAD+-dependent enzyme that catalyzes the oxidation of this compound to benzaldehyde. nih.govportlandpress.com This enzyme exhibits activity with a range of aromatic alcohols. nih.govnih.gov Subsequently, benzaldehyde dehydrogenase (encoded by the xylC gene) oxidizes benzaldehyde to benzoic acid. nih.gov Studies have shown that P. putida CSV86 induces different aromatic alcohol and aldehyde dehydrogenases depending on the carbon source available. asm.org
Modular Regulation of Enzymes
The degradation of aromatic alcohols in P. putida CSV86 appears to be under the control of a modular regulatory system. nih.govepa.gov Metabolic studies suggest the involvement of two distinct regulons. nih.gov The "upper regulon" is induced by the presence of an aromatic alcohol and is responsible for encoding the aromatic alcohol and aldehyde dehydrogenases that convert the alcohol to the corresponding aromatic acid. nih.govepa.gov The resulting aromatic acid then induces a specific "lower regulon," which directs the metabolism of the acid through either the ortho- or meta-cleavage pathway, depending on the specific acid produced. nih.gov This modular regulation allows the bacterium to efficiently adapt its metabolic machinery to different aromatic substrates. nih.gov
Gordonia sp. Strain MTCC 4818 Degradation Pathways
The bacterium Gordonia sp. strain MTCC 4818 is another microorganism capable of utilizing this compound as a sole source of carbon. nih.govresearchgate.net This strain was isolated from soil contaminated with butyl benzyl phthalate (B1215562) and demonstrates metabolic versatility. nih.govkarger.com
Benzaldehyde, Benzoic Acid, and Catechol Intermediates
Similar to P. putida, the degradation of this compound by Gordonia sp. MTCC 4818 proceeds through the formation of key intermediates. nih.govresearchgate.net The metabolic pathway involves the sequential conversion of this compound to benzaldehyde, then to benzoic acid, and finally to catechol. nih.govresearchgate.nethelsinki.fi The presence of NAD+-dependent dehydrogenases in this strain facilitates the transformation of this compound to benzaldehyde and subsequently to benzoic acid. karger.com
Ortho-Cleavage Dioxygenase and Tricarboxylic Acid Cycle Integration
Once catechol is formed, Gordonia sp. MTCC 4818 employs an ortho-cleavage dioxygenase to break the aromatic ring. nih.govresearchgate.net This enzymatic step results in the formation of cis,cis-muconic acid, which is then converted to muconolactone. nih.govresearchgate.net These intermediates are further metabolized and funneled into the tricarboxylic acid (TCA) cycle, the central metabolic hub of the cell, for complete mineralization. nih.govresearchgate.netresearchgate.net
Data Tables
Table 1: Key Enzymes in this compound Metabolism
| Enzyme Name | Organism | Substrate | Product | Pathway |
| Aromatic Alcohol Dehydrogenase | Pseudomonas putida | This compound | Benzaldehyde | Upper Regulon |
| Aromatic Aldehyde Dehydrogenase | Pseudomonas putida | Benzaldehyde | Benzoic Acid | Upper Regulon |
| Catechol 1,2-dioxygenase | Pseudomonas putida | Catechol | cis,cis-Muconic acid | Ortho-Cleavage |
| NAD+-dependent Dehydrogenases | Gordonia sp. MTCC 4818 | This compound | Benzaldehyde | - |
| NAD+-dependent Dehydrogenases | Gordonia sp. MTCC 4818 | Benzaldehyde | Benzoic Acid | - |
| Ortho-cleavage Dioxygenase | Gordonia sp. MTCC 4818 | Catechol | cis,cis-Muconic acid | Ortho-Cleavage |
Table 2: Metabolic Intermediates in this compound Degradation
| Intermediate | Pseudomonas putida Pathway | Gordonia sp. MTCC 4818 Pathway |
| Benzaldehyde | ✓ | ✓ |
| Benzoic Acid | ✓ | ✓ |
| Catechol | ✓ | ✓ |
| cis,cis-Muconic acid | ✓ | ✓ |
| Muconolactone | - | ✓ |
Anaerobic Biodegradation Mechanisms
Under anaerobic conditions, this compound can be completely mineralized. nih.gov The process often involves a series of steps facilitated by a consortium of microorganisms. enviro.wiki In the absence of oxygen, alternative electron acceptors like nitrate, sulfate, or carbon dioxide are utilized. nih.govniscpr.res.in
The initial step in the anaerobic degradation of many aromatic compounds, including those that can be formed from this compound, involves the formation of a central intermediate, often a coenzyme A (CoA) thioester of benzoic acid or a related compound. nih.govniscpr.res.in Enzymes such as this compound dehydrogenase and benzyl co-A ligase are implicated in these transformation pathways. nih.govniscpr.res.inbvsalud.org The benzene ring is typically activated through carboxylation or hydroxylation before cleavage. nih.gov For instance, microorganisms can convert this compound into benzoic acid, which is an intermediate in the anaerobic metabolism of aromatic compounds. acs.org This is then often converted to acetyl-CoA, which can enter central metabolic pathways. niscpr.res.in
Studies have demonstrated the efficacy of anaerobic biodegradation. For example, using a municipal digester sludge, this compound underwent 100% mineralization within two weeks. nih.gov With a municipal sewage sludge inoculum, this compound at an initial concentration of 50 ppm showed greater than 75% mineralization to methane (B114726) and carbon dioxide within eight weeks. nih.gov In anoxic salt marsh sediment, 10 mM of this compound was degraded to carbon dioxide and methane after a two-month incubation period. nih.gov
Table 1: Anaerobic Biodegradation Studies of this compound
| Inoculum Source | Initial Concentration | Mineralization | Time Frame |
| Municipal Digester Sludge | Not Specified | 100% | 2 weeks |
| Municipal Sewage Sludge | 50 ppm | >75% | 8 weeks |
| Anoxic Salt Marsh Sediment | 10 mM | Complete (to CO2 and CH4) | 2 months |
This table summarizes findings from various studies on the anaerobic biodegradation of this compound under different conditions. nih.gov
Environmental Fate and Persistence Studies
This compound is considered to be readily biodegradable and is not expected to persist in the environment. alphachem.com.auoecd.org Its physical and chemical properties suggest that water and soil are the primary environmental compartments of concern. alphachem.com.au Volatilization from water or moist soil is not considered a significant fate process. epa.gov
In the atmosphere, this compound is expected to exist almost entirely in the vapor phase. epa.gov The primary degradation pathway is its reaction with photochemically produced hydroxyl (OH) radicals. epa.govcopernicus.org The rate constant for this gas-phase reaction has been determined in several studies.
One estimated rate constant is 2.29 x 10⁻¹¹ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about two days. nih.gov Another study reported an average rate coefficient of (2.8 ± 0.4) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 297 ± 3 K, resulting in an estimated atmospheric lifetime of about 5 hours, assuming a 12-hour daytime average OH concentration of 2 × 10⁶ cm⁻³. acs.orgacs.org A more recent study found a reaction rate of (28±7)×10⁻¹² cm³ per molecule per second. copernicus.org
The oxidation process involves two main pathways: H-abstraction from the -CH₂OH group and OH addition to the aromatic ring. copernicus.orgacs.org H-abstraction leads to the formation of benzaldehyde, with a reported yield of (24 ± 5)%. acs.orgacs.org OH addition to the ring, accounting for the remaining (76 ± 5)%, produces various oxygenated products, including o-hydroxythis compound, o-dihydroxybenzene, and ring-cleavage products like glyoxal (B1671930) and formaldehyde. copernicus.orgacs.orgacs.org
Table 2: Atmospheric Degradation of this compound by Hydroxyl Radicals
| Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Half-life/Lifetime | Primary Oxidation Products |
| 2.29 x 10⁻¹¹ | ~2 days | Not specified |
| (2.8 ± 0.4) × 10⁻¹¹ | ~5 hours | Benzaldehyde, o-hydroxythis compound, o-dihydroxybenzene, Glyoxal, Formaldehyde |
| (28 ± 7) × 10⁻¹² | Not specified | Benzaldehyde, Hydroxythis compound (HBA) |
This table presents key data from studies on the atmospheric degradation of this compound. nih.govcopernicus.orgacs.orgacs.org
Experimental data on this compound's interaction with soil suggest it has high mobility. epa.gov The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic matter. A calculated Koc value for this compound is 15.7. redox.com Experimental Koc values have been reported to range from <5 to 26.9. epa.gov These low values indicate a low potential for adsorption to soil and sediment, suggesting that leaching to groundwater is a possibility. epa.gov However, its ready biodegradability is expected to limit its persistence and the extent of leaching. oecd.org
Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. europa.eu The bioconcentration factor (BCF) is used to quantify this potential. For this compound, the potential for bioconcentration in aquatic organisms is considered low. nih.govalphachem.com.au
Toxicological Research and Biological Interactions of Benzyl Alcohol
Genotoxicity and Mutagenicity Studies
The potential for benzyl (B1604629) alcohol to cause genetic damage has been investigated through a series of in vitro and in vivo assays.
In vitro Genotoxicity Assays
A variety of laboratory tests have been conducted to assess the genotoxicity of benzyl alcohol at the cellular level.
Ames Test: this compound has consistently tested negative for inducing reverse mutations in multiple strains of Salmonella typhimurium and Escherichia coli, both with and without the addition of a metabolic activation system (S9). epa.goveuropa.eu This indicates that under the conditions of this assay, this compound is not mutagenic. altria.com
Mouse Lymphoma Assay: In the mouse L5178Y/TK+/- lymphoma assay, this compound yielded positive results for inducing forward mutations in the absence of a metabolic activation system, particularly at cytotoxic concentrations. epa.goveuropa.eu However, with the addition of the S9 metabolic activation system, the results were negative. europa.eu The positive findings without S9 were associated with cytotoxicity. europa.eu
Chromosomal Aberration: Studies on Chinese hamster ovary (CHO) cells have shown that this compound can induce a significant increase in chromosomal aberrations, but only in the presence of the S9 metabolic activation system and at relatively high concentrations. europa.eu Another chromosomal aberration assay reported a negative result. europa.eu The induction of sister chromatid exchanges in CHO cells by this compound has been described as equivocal. europa.eu
In Vitro Micronucleus Test: A more recent in vitro micronucleus test conducted according to OECD TG 487 was negative for inducing micronuclei up to the maximum recommended test concentration. europa.eu
Table 1: Summary of In Vitro Genotoxicity Assay Results for this compound
| Assay | Test System | Metabolic Activation (S9) | Result | Citation |
|---|---|---|---|---|
| Ames Test | S. typhimurium, E. coli | With and Without | Negative | epa.goveuropa.eu |
| Mouse Lymphoma Assay | L5178Y/TK+/- cells | Without | Positive (at cytotoxic concentrations) | epa.goveuropa.eu |
| Mouse Lymphoma Assay | L5178Y/TK+/- cells | With | Negative | europa.eu |
| Chromosomal Aberration | CHO cells | Without | Negative | europa.eu |
| Chromosomal Aberration | CHO cells | With | Positive (at high concentrations) | europa.eu |
| Sister Chromatid Exchange | CHO cells | With and Without | Equivocal | europa.eu |
| In Vitro Micronucleus Test | Not specified | Not specified | Negative | europa.eu |
In vivo Genotoxicity Assays
To understand the effects of this compound within a whole organism, several in vivo tests have been performed.
Micronucleus Test: In vivo micronucleus assays in mice, where this compound was administered via intraperitoneal injection, have yielded negative results at all tested doses. europa.eualtria.com This outcome was confirmed in a subsequent study with repeated injections. europa.eu
Drosophila Wing Spot Test (SMART): The Somatic Mutation and Recombination Test (SMART) in Drosophila melanogaster has been used to evaluate the genotoxicity of this compound. nih.gov In this assay, third-instar larvae were treated with various concentrations of the compound. nih.gov The results indicated that this compound can have a significant genotoxic effect, with its potency ranked among other benzyl derivatives. nih.govjmbfs.org
DNA Damage Assessment
The direct impact of this compound on DNA has been evaluated using the comet assay.
Comet Assay: In an in vivo alkaline comet assay using haemocytes from Drosophila melanogaster larvae, this compound was found to induce significant, dose-dependent DNA damage. researchgate.net An in vitro comet assay on human lymphocytes also showed that this compound significantly increased DNA damage at higher concentrations. researchgate.netnih.gov
Reproductive and Developmental Toxicity Assessments
The potential for this compound to interfere with reproduction and development has been examined in animal models.
Reproductive Toxicity Studies in Animal Models
Studies in rats and mice have provided insights into the reproductive effects of this compound.
Mice: In one study, administration of this compound to female mice during gestation resulted in lower maternal body weights and decreased mean litter weights. nih.govresearchgate.net Another study noted a decrease in fetal weight compared to controls. nih.govresearchgate.net However, a third study found no significant differences between the this compound-treated group and the control group. nih.govresearchgate.net One investigation reported that at a high dose, this compound led to increased maternal mortality and reduced pup body weights, but no other significant developmental effects. europa.eu A different study in mice found no clear effects on various reproductive and developmental parameters, including gestation index, number of live pups, and postnatal survival. epa.gov
Rats: In a subchronic study, there were no toxic effects associated with this compound administration on male or female rats. epa.gov Furthermore, reproductive organs in rats were unaffected by this compound in studies conducted by the National Toxicology Program. epa.gov A four-generation reproduction toxicity study in rats showed no evidence of reproductive toxicity. federalregister.gov
Table 2: Summary of Reproductive and Developmental Toxicity Findings for this compound
| Animal Model | Key Findings | Citation |
|---|---|---|
| Mice | Lower maternal body weight and decreased mean litter weights in some studies. | nih.govresearchgate.net |
| Mice | Decreased fetal weight in one study. | nih.govresearchgate.net |
| Mice | No significant differences in reproductive parameters in another study. | nih.govresearchgate.net |
| Mice | Increased maternal mortality and reduced pup body weights at high doses, with no other significant developmental effects. | europa.eu |
| Mice | No clear effects on gestation index, litter size, or postnatal survival in one study. | epa.gov |
| Rats | No toxic effects on male or female rats in a subchronic study. | epa.gov |
| Rats | Reproductive organs unaffected in NTP studies. | epa.gov |
| Rats | No reproductive toxicity observed in a four-generation study. | federalregister.gov |
Neurotoxicity and Systemic Effects
Central Nervous System (CNS) Effects in Animal Models
Studies in animal models have demonstrated that this compound can induce central nervous system (CNS) effects, particularly at high doses. In 13-week studies with rats, clinical signs indicative of neurotoxicity, such as staggering, labored breathing, and lethargy, were observed. europa.eunih.gov These clinical signs were accompanied by histopathological lesions in the brain. europa.eueuropa.eunih.gov In mice, staggering after dosing was also noted during the initial weeks of a 13-week study. europa.eunih.gov
Interestingly, this compound has also been shown to have anti-seizure effects in certain animal models. In amygdala-kindled rats, it suppressed both focal and generalized seizures in a dose-dependent manner. tandfonline.com Similarly, in the maximal pentylenetetrazol (PTZ) model in male mice, this compound suppressed seizures. tandfonline.comnih.gov This suggests a complex interaction with the CNS, where it can be both a depressant and have anticonvulsant properties depending on the experimental context.
Impact on Kidney, Liver, and Lung Function
Animal studies have indicated that this compound can affect the liver and kidneys. cir-safety.orgscbt.com Systemic toxic effects of a similar nature have been observed with this compound, benzoic acid, and its salts, although these effects were seen at higher doses with benzoic acid and its salts compared to this compound. cir-safety.orgoecd.org In long-term studies, a No-Observed-Adverse-Effect Level (NOAEL) of over 400 mg/kg body weight per day for rats and over 200 mg/kg body weight per day for mice has been established for this compound. oecd.org At higher doses, effects on body weight and lesions in the brain, thymus, skeletal muscle, and kidneys were observed. oecd.org It is important to note that these studies often used gavage for administration, which might lead to the saturation of metabolic pathways. oecd.org
In cases of this compound poisoning in humans, symptoms can include renal dysfunction. nih.gov One case report detailed a patient who developed worsening liver and kidney function after exposure to a paint stripper containing this compound. nih.gov In premature neonates, the use of preserved intravenous salines containing this compound has been linked to hepatorenal failure. scbt.com Due to incomplete liver maturation in infants and children, benzoic acid, a metabolite of this compound, may not be efficiently converted to its renally excreted form, hippuric acid. drugtopics.com This can lead to an accumulation of benzoic acid, potentially causing metabolic acidosis, respiratory depression, and a condition known as "gasping syndrome," which can progress to renal failure. drugtopics.com
Animal studies have also shown that this compound can cause lung disorders. scbt.com Inhalation of this compound may affect respiration, leading to paralysis of the respiratory center, respiratory depression, and gasping respirations. scbt.com
Metabolic Acidosis Induction Mechanisms
This compound is metabolized in the liver by alcohol-depleting enzymes to produce benzoic acid. nih.gov This benzoic acid is then typically combined with glycine (B1666218) and excreted in the urine as hippuric acid. nih.gov However, in certain situations, particularly in premature neonates with immature metabolic pathways, the accumulation of benzoic acid can occur. nih.gov This buildup of benzoic acid is a key factor in the development of metabolic acidosis. scbt.comnih.gov
The "gasping syndrome" observed in neonates exposed to this compound is characterized by severe metabolic acidosis, along with central nervous system depression, gasping respirations, and high levels of this compound and its metabolites in the blood and urine. hres.ca This syndrome has been associated with intravenous administration of this compound. europa.eueuropa.eu The risk of accumulation and subsequent toxicity, including metabolic acidosis, is a significant concern in subjects with liver or kidney impairment. europa.eu
Impact on Hemocytes and Cellular Morphology
Research on the wax moth Galleria mellonella has demonstrated that this compound has a negative impact on hemocytes, which are insect blood cells. nih.govnih.govresearchgate.netcitedrive.comdntb.gov.ua In both in vitro and in vivo studies, treatment with this compound influenced five types of G. mellonella hemocytes: prohemocytes, plasmatocytes, granulocytes, spherulocytes, and oenocytes. nih.gov A 48-hour treatment resulted in morphological changes in these cells. nih.govnih.govresearchgate.netcitedrive.comdntb.gov.ua Similar effects were observed in a Sf9 cell line, where the remaining cells became clearly spindle-shaped with numerous granules after treatment. nih.govnih.govresearchgate.netcitedrive.com
Impact of this compound on G. mellonella Hemocytes and Sf9 Cells
This table summarizes the observed effects of this compound on the cellular morphology of Galleria mellonella hemocytes and the Sf9 cell line.
| Cell Type | Observed Morphological Changes | Reference |
|---|---|---|
| G. mellonella Hemocytes (in vivo and in vitro) | Influenced five cell types: prohemocytes, plasmatocytes, granulocytes, spherulocytes, and oenocytes. Showed morphological changes after 48-hour treatment. | nih.gov |
| Sf9 Cell Line (in vitro) | Remaining cells became clearly spindle-shaped with numerous granules after 48-hour treatment. | nih.govnih.govresearchgate.netcitedrive.com |
Immunological and Hypersensitivity Reactions
Non-immunologic Contact Urticaria and Immediate Contact Reactions
This compound is recognized as a cause of non-immunologic contact urticaria (NICU), a type of immediate skin reaction that does not involve a true allergic mechanism. upf.edu These reactions typically manifest as a wheal and flare response within minutes of contact with the substance and tend to resolve within about an hour. jaypeedigital.com It is widely accepted that this compound can cause NICU. upf.edu Case reports have documented instances of contact urticaria from this compound, sometimes presenting as an intolerance to saline soaks. jle.com
Skin Sensitization Potential
While this compound is considered a rare sensitizer (B1316253) in humans, it does have the potential to cause allergic contact dermatitis. scbt.comnih.gov A maximum skin sensitization incidence of 1% was reported for this compound in human patch tests. cir-safety.org However, occupational exposure over decades has not been found to result in skin sensitization. cir-safety.org Retrospective analysis of patch test data showed that out of 70,867 patients tested with 1% this compound, only 0.21% had a positive reaction, with most of these being weak. nih.gov Sensitization appears to occur more frequently in patients with stasis dermatitis. nih.gov Due to its potential to cause sensitization, it is recommended to minimize the use of this compound in products intended for sensitive skin or children. chemicalbook.com
Skin Sensitization Data for this compound
This table provides an overview of the reported incidence and characteristics of skin sensitization to this compound.
| Study/Report Type | Key Findings | Reference |
|---|---|---|
| Human Patch Tests | Maximum reported incidence of 1%. | cir-safety.org |
| Occupational Exposure | No skin sensitization reported over decades of use. | cir-safety.org |
| Retrospective Analysis (IVDK, 2010-2019) | 0.21% positive reaction rate in 70,867 patients tested. Most reactions (89%) were weakly positive. | nih.gov |
| Patient Population with Positive Reactions | Significantly more patients with leg dermatitis and those aged 40 years or more. | nih.gov |
Antimicrobial Mechanisms and Protein Interactions
This compound is utilized as a preservative in various products due to its antimicrobial properties. chemicalbook.com It has been shown to have membrane-active properties, leading to increased membrane fluidity and reduced structural stability in microorganisms. mdpi.com It can also interfere with bacterial membrane properties, such as efflux pumps. mdpi.com Some studies suggest that this compound has greater antimicrobial activity against Gram-negative bacteria compared to Gram-positive bacteria or fungi. mdpi.com
A significant aspect of this compound's biological interaction is its potential to affect protein stability. rero.ch It can interact with proteins, leading to changes in their conformation and an increased tendency to aggregate. rero.ch The interaction of this compound with proteins is considered to be relatively weak and driven by hydrophobic forces. nih.gov By binding to a protein, this compound can favor an increase in partially unfolded, aggregation-competent species. nih.gov However, compared to other preservatives like phenol (B47542) and m-cresol, this compound generally appears to cause fewer instability issues with proteins. rero.ch
Disruption of Cell Membrane Integrity in Microorganisms
This compound's antimicrobial activity is significantly attributed to its ability to disrupt the integrity of microbial cell membranes. patsnap.comavenalab.com This disruption leads to the leakage of essential intracellular components and ultimately cell lysis and death. patsnap.comavenalab.com Studies on Saccharomyces cerevisiae have demonstrated that this compound impairs the fungal cell wall and disrupts cell membrane integrity, causing an influx of H+ ions. dergipark.org.trcosmosscholars.com This action is believed to be a key part of its antifungal mechanism. dergipark.org.tr
The interaction of this compound with the cell membrane can also increase its permeability to other compounds. This synergistic effect has been observed in combination with other antimicrobial agents, where this compound facilitates their entry into the cell. researchgate.net Research indicates that this compound fluidizes the cell membrane, which can perturb the function of membrane proteins. researchgate.netresearchgate.net This fluidization and disordering of the membrane structure have been observed in both Gram-positive and Gram-negative bacteria. researchgate.net
Inhibition of DNA, RNA, and Protein Synthesis in Microbes
Beyond its effects on the cell membrane, this compound has been shown to interfere with critical biosynthetic processes within microorganisms. It can inhibit enzymes essential for microbial metabolism, thereby disrupting growth and reproduction. avenalab.com Some research suggests that this compound can inhibit the synthesis of DNA, RNA, and proteins, which would contribute to its antimicrobial effects. asm.orgsterispharma.com However, other studies focusing on specific bacterial RNA polymerase-sigma factor interactions did not find that this compound directly inhibited this particular pathway, though derivatives of benzyl and benzoyl benzoic acid did show inhibitory activity. researchgate.netnih.gov The growth lag observed in Bacillus subtilis after cold shock, which involves the inhibition of RNA, DNA, and protein synthesis, highlights the potential for membrane-fluidizing agents like this compound to impact these fundamental cellular processes. researchgate.net
Interaction with Protein Aggregation in Pharmaceutical Formulations
This compound is a widely used antimicrobial preservative in multidose pharmaceutical formulations, but it has been shown to induce the aggregation of therapeutic proteins. chemfaces.comnih.govnih.gov This phenomenon is a significant concern in the development of stable protein-based drugs. nih.gov
Perturbation of Protein Tertiary Structure
Research has consistently shown that this compound can cause minor perturbations in the tertiary structure of proteins without significantly altering their secondary structure. nih.govnih.gov This structural disturbance is a key factor in its aggregation-inducing effect. Studies on recombinant human interleukin-1 receptor antagonist (rhIL-1ra) and recombinant human interferon-gamma (rhIFN-gamma) revealed that this compound induced changes in the near-UV circular dichroism (CD) spectra, which is indicative of alterations in the tertiary structure. chemfaces.comnih.gov This perturbation is often temperature-dependent, with more significant effects observed at higher temperatures. nih.govacs.orgresearchgate.net
Influence on H-D Exchange and Fluorescence
The interaction of this compound with proteins can be further characterized by its influence on hydrogen-deuterium (H-D) exchange rates and the fluorescence of specific probes. In the presence of this compound, an accelerated rate of H-D exchange has been observed for proteins like rhIL-1ra and recombinant human granulocyte colony-stimulating factor (rhGCSF). nih.govnih.gov This suggests an increase in the conformational flexibility of the protein. Furthermore, the fluorescence of 1-anilinonaphthalene-8-sulfonic acid (ANS) in the presence of rhIL-1ra was found to increase with the addition of this compound, indicating the exposure of hydrophobic regions on the protein surface. nih.gov However, another study using nuclear magnetic resonance (NMR) to measure H-D exchange rates for individual residues of rhIL-1ra found little perturbation in the presence of this compound. nih.gov
Modulation of Protein Unfolding and Aggregation-Competent Species
This compound promotes protein aggregation by favoring the formation of partially unfolded, aggregation-prone species. nih.govacs.orgresearchgate.netrsc.org It achieves this by binding to the protein, often through hydrophobic interactions, which destabilizes the native conformation. nih.govacs.orgresearchgate.net Studies on interferon α-2a (IFNA2) have shown that this compound induces aggregation in a concentration-dependent manner by populating a partially unfolded intermediate. nih.gov This partial unfolding, rather than global unfolding, is a critical step in the aggregation process. nih.gov The interaction is relatively weak but sufficient to shift the equilibrium towards these aggregation-competent states. nih.gov
Ecotoxicological Studies and Environmental Impact
The environmental fate and effects of this compound have been evaluated to understand its potential impact on ecosystems. It is generally considered to be biodegradable, which mitigates concerns about its long-term persistence in aquatic environments. chemcomplex.com
The ecotoxicity of this compound has been assessed across various aquatic organisms. The following table summarizes key toxicity data:
| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| Pimephales promelas (fathead minnow) | LC50 | 460 | 96 hours | redox.com |
| Daphnia magna (water flea) | EC50 | 230 | 48 hours | redox.com |
| Daphnia magna (water flea) | NOEC | 51 | 21 days | redox.com |
| Pseudokirchneriella subcapitata (green algae) | EC50 | 770 | 72 hours | redox.com |
| Haematococcus pluvialis (algae) | EC50 | 2600 | 24 hours | nih.gov |
LC50: Lethal concentration for 50% of the test organisms. EC50: Effective concentration for 50% of the test organisms. NOEC: No observed effect concentration.
Based on these findings, this compound is considered to have low potential for bioaccumulation, with a calculated bioconcentration factor (BCF) of 1.37. redox.com Environment Canada has proposed that this compound is not harmful to the environment. canada.ca While it is deemed slightly hazardous to water, the risk is primarily associated with large, undiluted quantities reaching aquatic systems. redox.com From a sustainability perspective, sourcing this compound from renewable plant-based feedstocks is a consideration for environmentally conscious product formulations. chemcomplex.com
Toxicity to Aquatic Organisms (Fish, Invertebrates, Plants)
This compound has demonstrated toxicity to a range of aquatic organisms. The acute toxicity is typically measured by the concentration that is lethal to 50% of a test population (LC50) for fish, or the concentration that causes a specific effect in 50% of the test population (EC50) for invertebrates and algae, over a set period.
For fish, the 96-hour LC50 for the fathead minnow (Pimephales promelas) is reported as 460 mg/L. labbox.escarlroth.commsd.commerck.commsd.com Aquatic invertebrates, such as Daphnia magna, show a 48-hour EC50 of 230 mg/L. labbox.escarlroth.commsd.commerck.commsd.com Chronic toxicity studies on Daphnia magna over 21 days established a No-Observed-Effect Concentration (NOEC) of 51 mg/L. labbox.esmsd.com In the case of aquatic plants, the green algae Pseudokirchneriella subcapitata has a 72-hour EC50 of 770 mg/L for growth inhibition. labbox.escarlroth.commsd.commerck.commsd.comchemicals.co.uk
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Test Organism | Species | Endpoint | Duration | Concentration (mg/L) | Reference |
|---|---|---|---|---|---|
| Fish | Pimephales promelas | LC50 | 96 h | 460 | labbox.esmsd.commerck.commsd.com |
| Invertebrate | Daphnia magna | EC50 | 48 h | 230 | labbox.esmsd.commerck.commsd.com |
| Plant (Algae) | Pseudokirchneriella subcapitata | EC50 | 72 h | 770 | labbox.esmsd.commerck.commsd.comchemicals.co.uk |
Insecticidal and Repellency Efficacy
This compound has been identified as having significant insecticidal and repellent properties against various insect species. researchgate.netsciprofiles.com Research on the red flour beetle, Tribolium castaneum, demonstrated that this compound possesses a notable insecticidal effect. mdpi.comnih.gov Studies showed it was effective through both direct contact and fumigation, with LC50 values of 2.63% in an impregnated-paper assay and 6.72 µL/L for fumigant toxicity. mdpi.com Furthermore, it exhibited a potent repelling effect against T. castaneum. nih.govmdpi.com The compound's insecticidal activity has also been noted against the bee pest Galleria mellonella and the dried bean beetle, Acanthoscelides obtectus. researchgate.netmdpi.com The mechanism for its insecticidal action involves the inhibition of acetylcholinesterase. mdpi.comnih.gov
Effects on Insect Defense Systems (e.g., Galleria mellonella)
Detailed studies on the wax moth Galleria mellonella have provided insight into how this compound affects insect defense mechanisms. nih.govresearcher.liferesearchgate.net The application of this compound was found to influence the two primary defense systems of the insect: the cuticular lipid profiles and components of the immune system within the hemolymph. mdpi.comcitedrive.com Research indicates that this compound has a toxic and inhibitory effect on G. mellonella hemocytes (immune cells). mdpi.comnih.gov
The insect cuticle is a critical barrier, and its lipid composition plays a role in defending against external threats. researchgate.net Treatment with this compound was found to cause significant quantitative and qualitative changes in the cuticular free fatty acid (FFA) profiles of G. mellonella larvae. nih.govresearchgate.netnih.gov In untreated control larvae, the total cuticular FFA content was 485.49 µg/g of body mass, with palmitic acid (C16:0) being the most abundant. nih.gov Following this compound treatment, the total FFA content decreased significantly, and the relative concentrations of various fatty acids were altered. nih.gov
Table 2: Changes in Cuticular Free Fatty Acid (FFA) Profile of Galleria mellonella Larvae After this compound Treatment
| Fatty Acid | Control (µg/g of body mass) | This compound Treated (µg/g of body mass) | Reference |
|---|---|---|---|
| Myristic acid (C14:0) | 28.69 | 10.11 | nih.gov |
| Palmitic acid (C16:0) | 329.53 | 125.79 | nih.gov |
| Oleic acid (C18:1) | 80.19 | 35.88 | nih.gov |
| Total FFA Content | 485.49 | 208.01 | nih.gov |
This compound exposure triggers responses in an insect's cellular and molecular defense systems, including the expression of heat shock proteins (HSPs) and the activity of antioxidant enzymes. mdpi.comcitedrive.com HSPs are crucial for maintaining cellular homeostasis, especially under stress conditions. mdpi.comroyalsocietypublishing.org In G. mellonella, this compound treatment led to an increase in the levels of HSP70 and HSP90. mdpi.comresearchgate.netcitedrive.comnih.gov Conversely, the level of Heat Shock Factor 1 (HSF1), a regulator of HSP expression, was found to decrease. mdpi.comcitedrive.comnih.gov
The compound also modulates the oxidative stress response. mdpi.com Insects utilize antioxidant enzymes to mitigate cellular damage from reactive oxygen species. researchgate.net Following this compound application in G. mellonella, the level of the antioxidant enzyme dismutase increased, while the activity of catalase decreased. mdpi.comcitedrive.comnih.gov This suggests a complex interaction with the insect's antioxidant defense pathways. mdpi.com
Table 3: Effect of this compound on Defense System Components in Galleria mellonella
| Component | Effect of this compound Treatment | Reference |
|---|---|---|
| Heat Shock Proteins | ||
| HSP70 | Increased | mdpi.comcitedrive.comnih.gov |
| HSP90 | Increased | mdpi.comcitedrive.comnih.gov |
| HSF1 | Decreased | mdpi.comcitedrive.comnih.gov |
| Antioxidant Enzymes | ||
| Dismutase | Increased | mdpi.comcitedrive.comnih.gov |
| Catalase | Decreased | mdpi.comcitedrive.comnih.gov |
| Other Immune Factors | ||
| Cysteinyl leukotriene | Decreased | mdpi.comcitedrive.comnih.gov |
Analytical Methodologies for Benzyl Alcohol Characterization and Detection
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interactions
Diffusion Ordered Spectroscopy (DOSY)
Diffusion Ordered Spectroscopy (DOSY) is a powerful Nuclear Magnetic Resonance (NMR) technique that separates NMR signals based on the translational diffusion coefficients of molecules in solution. This method is invaluable for analyzing mixtures, identifying components, and assessing purity, as different molecules or molecular aggregates typically exhibit distinct diffusion rates.
Principle: In a DOSY experiment, pulsed field gradients are used to measure the self-diffusion coefficients of individual NMR signals. By correlating NMR spectral peaks with their respective diffusion coefficients, DOSY effectively provides a pseudo-separation of components within a sample, similar in principle to chromatography but within the NMR spectrum itself. aston.ac.uk
Application to Benzyl (B1604629) Alcohol: DOSY is particularly useful for confirming the purity of Benzyl Alcohol by detecting the presence of impurities or aggregates that diffuse at different rates. aston.ac.ukacs.orgnih.gov It has also been applied to study the behavior of this compound when confined within mesoporous materials, allowing for the measurement of its translational and rotational diffusion coefficients in various environments (bulk, pore, near-surface) and the determination of activation energies for these processes. acs.orgnih.gov
Research Findings: Studies have demonstrated the ability of DOSY to distinguish this compound from other compounds in a mixture by their diffusion coefficients. For example, a DOSY spectrum can clearly separate signals from this compound, toluene (B28343), and tetraethylene glycol. aston.ac.uk Research has quantified the translational diffusion coefficients of this compound in different environments, revealing that small mesopores can facilitate translational diffusion while hindering rotational diffusion. acs.orgnih.gov
Table 1: Diffusion Coefficients of this compound in Different Environments (Conceptual Representation)
| Environment | Translational Diffusion Coefficient (D) | Rotational Diffusion Coefficient (D_rot) | Activation Energy (Eₜ) | Activation Energy (E_rot) |
| Bulk | Measured | Measured | Higher | Moderate |
| Near-surface | Measured | Measured | Moderate | Lower |
| Pore | Measured | Measured | Lower | Higher |
Note: Specific numerical values for diffusion coefficients are highly dependent on temperature, solvent, and the specific pore structure. This table illustrates the comparative findings from studies investigating confined this compound.
¹H-¹H NOESY and ¹H-¹³C HSQC for Molecular Interactions
Two-dimensional (2D) NMR techniques, such as ¹H-¹H NOESY and ¹H-¹³C HSQC, are instrumental in elucidating molecular structures and characterizing intermolecular interactions involving this compound.
Principle:
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are in close spatial proximity (typically within 5 Å), regardless of their connectivity. It is crucial for determining the relative spatial arrangement of atoms and identifying molecular contacts. epdf.pubresearchgate.net
¹H-¹³C HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates proton signals with their directly bonded carbon signals, aiding in spectral assignment and structural confirmation. It can also reveal interactions when cross-peaks are observed between protons of one molecule and carbons of another. epdf.pubresearchgate.netresearchgate.net
Application to this compound: These NMR methods are employed to confirm the structural integrity of this compound and, more significantly, to investigate its interactions with other molecules, such as proteins, lipids, or other small molecules. NOESY can pinpoint which protons of this compound are in close contact with specific regions of an interacting partner, thereby mapping potential binding interfaces. HSQC assists in assigning this compound's signals and can indicate intermolecular proximity. researchgate.netresearchgate.net
Research Findings: ¹H-¹H NOESY experiments have been used to confirm the structure of this compound by showing through-space correlations between its benzylic protons and aromatic protons. blogspot.comstackexchange.com In studies of this compound interacting with biomolecules, NOESY can reveal close contacts between this compound's protons and amino acid residues of the target molecule, suggesting specific binding interactions. rsc.org HSQC is fundamental for spectral assignment and can also contribute to identifying intermolecular contacts by showing cross-peaks between different molecular species. researchgate.net
Table 2: Insights from NMR for Molecular Interactions of this compound
| Technique | Primary Application for this compound Interactions | Key Information Obtained |
| ¹H-¹H NOESY | Proximity Analysis | Through-space correlations between this compound protons and interacting molecules, mapping interaction interfaces. |
| ¹H-¹³C HSQC | Spectral Assignment & Correlation | Correlation of ¹H and ¹³C signals, aiding structural elucidation and identifying intermolecular contacts. |
Calorimetric and Biophysical Approaches
Calorimetric and biophysical techniques offer quantitative insights into the thermal stability, aggregation behavior, and binding thermodynamics of this compound.
Differential Scanning Calorimetry (DSC) for Thermal Stability and Aggregation
Differential Scanning Calorimetry (DSC) is a microcalorimetric technique that measures the heat flow associated with thermal transitions in a sample as a function of temperature. It is widely used to assess thermal stability, identify phase transitions, and study aggregation phenomena.
Principle: DSC instruments measure the heat absorbed or released by a sample as its temperature is changed, relative to a reference. This allows for the determination of thermal events such as melting points (Tm), glass transition temperatures (Tg), and denaturation temperatures, which are indicators of stability. malvernpanalytical.comnews-medical.nettandfonline.com
Application to this compound: While pure this compound has a melting point around -32 °C, DSC is more frequently employed to evaluate its impact on the thermal stability and aggregation tendencies of other substances, particularly in pharmaceutical and cosmetic formulations. It can reveal whether this compound acts as a stabilizer or destabilizer for proteins, lipids, or other sensitive molecules. malvernpanalytical.comnews-medical.nettandfonline.comnih.govnih.govnih.govacs.org
Research Findings: Studies investigating the role of preservatives in protein formulations have shown that this compound can destabilize proteins. For instance, in formulations of Interleukin-1 receptor (IL-1R), this compound was found to be the most destabilizing among tested preservatives (phenol, m-cresol), leading to lower melting temperatures (Tm) and increased aggregation compared to formulations with phenol (B47542) or m-cresol. malvernpanalytical.comnews-medical.netnih.gov Conversely, in other contexts, this compound has been shown to stabilize certain structures or interact with lipids in ways that affect their thermal properties. nih.govnih.gov DSC is a vital screening tool for optimizing formulation stability by identifying excipients that enhance thermal transitions. malvernpanalytical.comnews-medical.net
Table 3: Effect of Preservatives on IL-1R Thermal Stability (DSC)
| Preservative | Effect on IL-1R Thermal Stability (Tm) | Aggregation Tendency |
| Phenol | Least destabilizing (highest Tm) | Lowest |
| m-Cresol | Moderate destabilizing | Moderate |
| This compound | Most destabilizing (lowest Tm) | Highest |
Note: The Tm values are relative to the protein's native state, indicating a higher Tm signifies greater thermal stability.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a direct biophysical technique that quantifies the heat released or absorbed during molecular binding events. It provides a complete thermodynamic profile of an interaction, including binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).
Principle: ITC measures the heat changes that occur when one molecule is titrated into a solution containing another molecule. By analyzing the heat flow as a function of the molar ratio of reactants, ITC allows for the direct determination of the thermodynamic parameters governing the binding interaction. scispace.comacs.orgresearchgate.net
Application to this compound: ITC is utilized to investigate the binding of this compound to various biological and chemical targets, such as proteins, receptors, or other small molecules. This provides quantitative data on the strength and nature of these interactions, revealing the thermodynamic driving forces. rsc.orgscispace.comresearchgate.netnih.govpnas.orgpnas.org
Research Findings: Studies have employed ITC to characterize the binding of this compound. For example, research on an engineered artificial metalloenzyme demonstrated that a variant protein bound tightly to La³⁺ in the presence of PQQ with a dissociation constant (Kd) of 0.6 ± 0.2 μM. This system also catalyzed the conversion of this compound to benzaldehyde (B42025), showcasing its utility in studying substrate interactions. pnas.orgpnas.org Other studies have reported binding affinities for various compounds interacting with targets in the micromolar range, often revealing that binding is enthalpy-driven, with negative ΔH values. rsc.orgscispace.comnih.gov The specific thermodynamic parameters are highly dependent on the interacting partners and experimental conditions.
Table 4: Representative Binding Thermodynamics of this compound (ITC)
| Binding Partner | Binding Affinity (Kd) | Enthalpy (ΔH) | Entropy (ΔS) | Primary Driving Force |
| Target Molecule(s) | Micromolar (µM) range | Typically Negative | Variable | Often Enthalpy-driven |
Note: The specific thermodynamic parameters (Kd, ΔH, ΔS) are highly dependent on the nature of the binding partner and the experimental conditions.
Compound Names Mentioned:
this compound (C₆H₅CH₂OH)
Advanced Applications and Industrial Relevance of Benzyl Alcohol in Research
Pharmaceutical and Biomedical Research Applications
In the pharmaceutical and biomedical sectors, benzyl (B1604629) alcohol is a subject of ongoing research for its diverse functionalities, contributing to the development of safer and more effective drug products.
Benzyl alcohol is widely utilized as an antimicrobial preservative in a variety of pharmaceutical formulations, including parenteral and oral preparations, at concentrations typically up to 2.0% v/v. phexcom.com Its primary mechanism of antimicrobial action involves the disruption of the microbial cell membrane's integrity, which leads to cell lysis and death. patsnap.com This bacteriostatic property is effective against a broad spectrum of microorganisms, including Gram-positive bacteria, fungi, and yeasts. phexcom.comatenajournals.com
Research has shown that the efficacy of this compound as a preservative is influenced by several factors, such as the pH of the solution, temperature, and the concentration of the preservative itself. nih.gov Its antimicrobial activity is optimal at a pH below 5 and significantly decreases at a pH above 8. phexcom.com Studies have quantified the antimicrobial effectiveness of this compound using the D-value (decimal reduction time), which indicates a microorganism's resistance to the preservative. For instance, at a pH of 5.0, the D-value for E. coli was found to be significantly lower than for S. aureus, C. albicans, and A. niger, indicating greater efficacy against Gram-negative bacteria under these conditions. nih.gov The activity of this compound can be diminished in the presence of nonionic surfactants like polysorbate 80. phexcom.com
| pH | D-value |
|---|---|
| 5 | 28.8 |
| 6 | 76.8 |
Data Source: nih.gov
The dual hydrophilic and lipophilic nature of this compound, stemming from its hydroxyl group and aromatic ring, makes it a valuable solvent in pharmaceutical formulations. patsnap.com It is particularly useful for dissolving a wide range of active pharmaceutical ingredients (APIs) that have poor solubility, thereby enhancing their stability and bioavailability in the final product. patsnap.compharmaexcipients.com Due to its polarity, low toxicity, and low vapor pressure, it is considered a useful solvent. pciplindia.comwikipedia.org Its ability to dissolve various compounds is a key reason for its widespread use in injectable medications and topical preparations. patsnap.comconsolidated-chemical.com
| Solvent | Solubility |
|---|---|
| Water | Moderately soluble (approx. 4 g/100 mL) wikipedia.orgsolubilityofthings.com |
| Ethanol (B145695) | Miscible solubilityofthings.com |
| Ether | Miscible solubilityofthings.com |
| Chloroform | Miscible solubilityofthings.com |
This compound exhibits local anesthetic properties, which are being explored in various research studies. phexcom.compatsnap.com It has been investigated as an alternative to traditional local anesthetics. nih.gov Research suggests that this compound functions as a local anesthetic by increasing the fluidity of the lipid bilayer in nerve membranes. epa.gov Some studies propose that it causes an expansion in the thickness of the hydrocarbon region of bimolecular lipid membranes, which could render sodium channels inoperative. nature.com
In a comparative clinical trial, 0.9% this compound with epinephrine (B1671497) was found to be significantly less painful upon injection than lidocaine (B1675312) with epinephrine and a placebo. nih.gov While it provided prolonged cutaneous anesthesia compared to a placebo, its effectiveness was less than that of lidocaine with epinephrine. nih.gov Further research indicates that this compound can attenuate the pain of lidocaine injections and prolong the duration of anesthesia. semanticscholar.org Studies on isolated rat parietal cells have also examined the effect of this compound on cellular secretory responses, suggesting complex interactions with membrane-bound enzymes. nih.gov
| Agent | Pain on Injection (Compared to Lidocaine w/ Epinephrine) | Anesthetic Efficacy (Compared to Lidocaine w/ Epinephrine) |
|---|---|---|
| This compound (0.9% w/ Epinephrine) | 42% less painful nih.gov | Less effective nih.gov |
This compound is an important component in the research and development of novel drug delivery systems, particularly in the formulation of microemulsions and nanoemulsions. frontiersin.orgnih.gov These systems are thermodynamically stable and can enhance the solubilization and bioavailability of poorly water-soluble drugs. frontiersin.org Microemulsions, which are composed of oil, water, a surfactant, and a co-surfactant (which can be an alcohol), can improve the delivery of both lipophilic and hydrophilic drugs. frontiersin.org
The role of this compound in these formulations can be as a co-surfactant or as the oil phase itself. frontiersin.orgmdpi.com For instance, it has been used in microemulsion-based gel products for localized pain relief. nih.gov The ability of these nanosystems to enhance skin permeation is a significant area of research. nih.gov By increasing the solubility of hydrophobic molecules, these formulations can improve their therapeutic effect. nih.gov Research into the interaction between this compound and peptide therapeutics in these formulations is also active, aiming to understand and mitigate potential aggregation issues. acs.org
Materials Science and Engineering Research
In the field of materials science and engineering, this compound is a key ingredient in the formulation of various industrial products, where it acts as a solvent, plasticizer, and viscosity modifier.
This compound is a versatile co-solvent used in a wide array of formulations for epoxy resins, which are utilized in coatings, flooring systems, and adhesives. scribd.comsanminglobe.com One of its primary functions is to reduce the viscosity of epoxy resins, which improves their flow and application, leading to smoother and more uniform coatings. hanepoxy.nethanepoxy.net This is particularly beneficial for ensuring good processing viscosity at lower temperatures. scribd.comsanminglobe.com
In addition to being a solvent, this compound can act as a plasticizer in coatings, enhancing the flexibility of the final product. scribd.comsanminglobe.com It also plays a role in the curing process of epoxy resins. It can promote the reaction between the epoxy resin and amine curing agents, accelerating the reaction rate. suzehg.comyolatech.com Research has shown that this compound can work synergistically with certain curing agents like Triethylenetetramine (TETA) to speed up curing times. hanepoxy.net Furthermore, its presence in epoxy formulations can improve chemical resistance and adhesion. hanepoxy.nethanepoxy.net this compound is also used in paint strippers as a more environmentally friendly alternative to methylene (B1212753) chloride, proving effective on coatings such as epoxy primers and polyurethane topcoats. scribd.comp2infohouse.org
| Function | Description | Reference |
|---|---|---|
| Viscosity Reducer | Lowers the viscosity of the epoxy resin for easier application. | hanepoxy.nethanepoxy.net |
| Solvent | Dissolves various components of the formulation. | scribd.comsanminglobe.com |
| Plasticizer | Increases the flexibility of the cured coating. | scribd.comsanminglobe.com |
| Curing Accelerator | Promotes and speeds up the reaction with amine curing agents. | suzehg.comyolatech.com |
Use in Inks, Adhesives, and Dyes
This compound is a versatile solvent widely utilized in the formulation of inks, adhesives, and dyes due to its excellent solvency power and compatibility with a wide range of materials. teamcatalynt.comzanchenglife.com Its properties make it a critical ingredient in these industrial applications, contributing to the performance and stability of the final products. teamcatalynt.comzanchenglife.com
In the ink industry, particularly for ballpoint pens, this compound is a common solvent. dayspringpens.comreddit.comsciencing.comspectracolors.com It is effective at dissolving the dyes and pigments that create the ink's color, ensuring a smooth and consistent flow. dayspringpens.comsciencing.com The viscosity of the ink, which determines how quickly or slowly it flows, is influenced by the solvent used. dayspringpens.com this compound helps to create a viscous ink that delivers bold lines. dayspringpens.comreddit.com It is often used with other substances like glycol ethers and oleic acid to achieve the desired ink consistency. spectracolors.com
Within the adhesives and sealants sector, this compound acts as a solvent for synthetic resins. teamcatalynt.comspecialchem.com Its inclusion in these formulations helps to control the viscosity, which improves the application properties and ensures a strong, durable bond. teamcatalynt.comhanepoxy.net By reducing the thickness of epoxy resins, it allows for better flow and smoother application, preventing issues like bubbles or ridges. hanepoxy.net It also functions as an accelerator in some epoxy formulations, speeding up the curing process. teamcatalynt.com
In textile manufacturing, this compound is employed in dyeing processes for materials like wool and nylon. wikipedia.orgresearchgate.net It acts as a dye carrier or dye assist agent, helping the dye to penetrate the fibers more effectively, which results in uniform and efficient coloring. researchgate.nethdchemicals.co.ukgoogle.com This is particularly useful for polyamide materials, which can have low dye acceptance. google.com Pre-treatment of wool with this compound has been shown to improve the performance of acid dyes at lower temperatures and shorter dyeing times. researchgate.net
Table 1: Applications of this compound in Inks, Adhesives, and Dyes
| Application Area | Function | Key Benefits |
|---|---|---|
| Inks | Solvent | Dissolves dyes/pigments, controls viscosity for smooth flow. dayspringpens.comsciencing.com |
| Adhesives | Solvent, Viscosity Modifier | Improves application properties, ensures strong bonding. teamcatalynt.comzanchenglife.com |
| Dyes | Dye Carrier/Assist Agent | Enhances dye penetration and uniformity in textiles. hdchemicals.co.ukgoogle.com |
Research into Advanced Materials Synthesis utilizing this compound as a Precursor or Solvent
This compound's utility extends into the realm of advanced materials synthesis, where it serves as a versatile solvent and, in some cases, a precursor for creating novel materials with specific properties. Its unique chemical characteristics make it valuable in the production of inorganic nanoparticles and polymers.
One significant area of research is the use of this compound in the nonaqueous sol-gel synthesis of metal oxide nanoparticles. rsc.org In what is often termed the "this compound route," it acts as both the solvent and a reactant. rsc.orgresearchgate.net This method has been successfully used to create a variety of uniform inorganic oxide nanoparticles, including titanium dioxide (TiO₂), iron(III) oxide (Fe₂O₃), and zinc oxide (ZnO), by reacting metal chlorides with this compound. rsc.orgresearchgate.net The reaction mechanism is believed to proceed through an S_N1 pathway, involving the formation of a benzyl carbocation. researchgate.net This approach is noted for its ability to produce crystalline nanoparticles at relatively low temperatures. rsc.org this compound's multifunctional role as a solvent, reducing agent, and structure-directing agent has also been leveraged to produce nanostructured metal oxides with inherent nonstoichiometry. acs.org
This compound also serves as a precursor for the synthesis of polymers. Research has demonstrated that this compound can be polymerized to form poly(phenylenemethylene) (PPM). kpi.ua This transformation can be achieved rapidly and with high yield by reacting this compound with anhydrous hydrogen fluoride. kpi.ua The resulting polymer, often referred to as "soluble PPM," has a relatively low molecular weight. kpi.ua This method presents an inexpensive and scalable route for producing these materials. kpi.ua Additionally, copolymers containing vinyl this compound units have been synthesized, which can form film coatings with high adhesion to metal and glass surfaces and exhibit biocidal activity. finechem-mirea.ru In some polymer manufacturing processes, this compound can also act as a chain-terminating agent, which allows for the control of the polymer's molecular weight and, consequently, its physical properties. patsnap.com
Table 2: Role of this compound in Advanced Materials Synthesis
| Material Synthesized | Role of this compound | Synthesis Method | Key Findings |
|---|---|---|---|
| Inorganic Oxide Nanoparticles (e.g., TiO₂, Fe₂O₃, ZnO) | Solvent and Reagent | Nonaqueous sol-gel ("this compound route") | Enables low-temperature synthesis of uniform, crystalline nanoparticles. rsc.orgresearchgate.net |
| Poly(phenylenemethylene) (PPM) | Precursor | Polymerization in anhydrous hydrogen fluoride | Provides an efficient and potentially industrial-scale synthesis of the polymer. kpi.ua |
| Vinyl this compound Copolymers | Precursor (via saponification of vinyl benzyl acetate (B1210297) copolymers) | Copolymerization and subsequent saponification | Creates films with high adhesion and biocidal properties. finechem-mirea.ru |
Environmental Science and Green Chemistry Initiatives
In response to the growing need for sustainable industrial processes, research has focused on developing environmentally friendly methods for the synthesis and application of this compound, aligning with the principles of green chemistry and the circular economy.
Development of Green Synthesis Routes for this compound and Derivatives
Traditional chemical synthesis of this compound can involve harsh conditions and toxic materials. nih.gov Green chemistry initiatives aim to replace these with more sustainable alternatives, often utilizing biocatalysis and renewable feedstocks.
One promising approach is the use of engineered microorganisms, such as Escherichia coli, for the de novo biosynthesis of this compound from renewable sources like glucose. nih.govresearchgate.net By introducing and optimizing metabolic pathways, researchers have significantly increased the production titers of "naturally derived" this compound, offering a sustainable alternative to chemical synthesis. nih.gov These biocatalytic routes often involve the enzymatic reduction of benzaldehyde (B42025) to this compound. nih.gov
Biocatalysis using whole cells or isolated enzymes is another key area of research for producing this compound and its derivatives. nih.gov For instance, the conversion of benzaldehyde to this compound has been achieved using marine bacteria. nih.gov To overcome challenges like the low water solubility of the substrate, researchers have developed two-phase systems using biocompatible co-solvents and organic solvents like n-hexane to act as a reservoir for the substrate, leading to higher conversion rates. nih.gov Enzymatic synthesis is also employed to create this compound derivatives, such as flavor and fragrance esters, through transesterification reactions catalyzed by enzymes like Candida antarctica lipase (B570770) B. mdpi.com
Furthermore, greener methods for the etherification of benzyl alcohols are being developed using catalysts like iron(III) chloride in recyclable solvents such as propylene (B89431) carbonate, which produces only water as a byproduct and has a high atom economy. acs.org
Photocatalytic Degradation of Organic Pollutants using this compound as a Model
This compound serves as a model compound in studies on the degradation of aromatic pollutants in water and the atmosphere. nih.govchemrxiv.org These studies are crucial for developing effective environmental remediation technologies, such as advanced oxidation processes (AOPs).
The atmospheric oxidation of this compound is primarily initiated by hydroxyl radicals (•OH). nih.gov Theoretical studies have elucidated the reaction mechanism, which involves hydrogen abstraction from the CH₂ group and •OH addition to the aromatic ring. nih.govresearchgate.net This leads to the formation of various products, including benzaldehyde and ring-fragmented compounds like 3-hydroxy-2-oxopropanal and butenedial. nih.govresearchgate.net
In aqueous environments, the degradation of this compound is studied to understand the mechanisms of pollutant removal in water treatment. chemrxiv.org Research using ultrasonic irradiation to generate •OH radicals has shown that this compound is oxidized into aromatic compounds (like benzaldehyde and phenol (B47542) derivatives) and smaller oxygenates (like formic acid and oxalic acid). chemrxiv.org A key finding is that in the aqueous phase, superoxide (B77818) (•O₂⁻) is generated as a byproduct of the reaction between •OH and this compound. chemrxiv.org This superoxide can then act as a potent nucleophile to further degrade the ring-fragmentation products without consuming the •OH radicals needed to break down the more resilient aromatic ring of the initial pollutant. chemrxiv.org This understanding can help in designing more energy-efficient water treatment processes. chemrxiv.org
Circular Economy Initiatives and Sustainable Production of this compound
The principles of a circular economy, which emphasize minimizing waste and making the most of resources, are being applied to the production of this compound. This involves utilizing waste streams as feedstocks and developing processes that are inherently more sustainable.
A key strategy is the use of agro-industrial waste as a source for producing benzaldehyde, which can then be converted to this compound. nih.gov For example, benzaldehyde can be sourced from apricot juice or wastewaters from the pharmaceutical and cosmetic industries. nih.gov Enzymes for the bioconversion process have also been sourced from vegetable wastes like bean pods and avocado seeds. nih.gov This approach not only provides a sustainable feedstock but also helps in managing waste from other industries. nih.gov
The development of whole-cell biocatalysis in continuous-flow reactors represents another step towards sustainable production. nih.gov Continuous processes can minimize waste generation compared to batch processes. nih.gov Furthermore, metabolic engineering of microorganisms to produce this compound directly from renewable resources like glucose is a cornerstone of creating a bio-based circular economy for this important chemical. nih.govnih.gov These biosynthetic methods avoid the use of toxic materials and costly purification steps associated with traditional synthesis. nih.gov
Future Research Directions and Unanswered Questions
Elucidation of Complex Mechanistic Pathways
Detailed Studies on Enzyme Regulation in Microbial Degradation
The microbial breakdown of benzyl (B1604629) alcohol is a crucial area of research, particularly for environmental bioremediation. While the general pathways are understood, the intricate regulatory mechanisms governing the enzymes involved remain a subject for future investigation. In many bacteria, the degradation of aromatic compounds like benzyl alcohol is controlled by distinct sets of genes organized into regulons. For instance, in Pseudomonas putida CSV86, the degradation of this compound involves an upper regulon that codes for aromatic alcohol dehydrogenase and aromatic aldehyde dehydrogenase, which convert the alcohol to an acid. nih.gov This aromatic acid then induces a lower regulon responsible for the subsequent steps of the degradation pathway. nih.gov
Future research should focus on a more detailed characterization of these regulons and the specific factors that control their expression. While this compound dehydrogenase (BADH) has been identified in various bacteria, including Pseudomonas, Acinetobacter calcoaceticus, and Yokenella species, the regulation of its encoding gene, xylB, can differ. ut.ac.irasm.org For example, in some Pseudomonas putida strains, xylB is located on a TOL plasmid, while in A. calcoaceticus, it is chromosomally encoded. ut.ac.irnih.gov Understanding the diversity of these regulatory systems across different microbial species is essential.
Furthermore, the substrate specificity of these enzymes warrants deeper investigation. While this compound is the primary substrate for BADH, some variants can also act on other aromatic alcohols. nih.gov The enzymatic pathway for the reduction of benzaldehyde (B42025) to this compound, a key step in some metabolic routes, is well-characterized in some bacteria but less so in plants. frontiersin.org Future studies could employ transcriptomics and proteomics to identify and characterize the full suite of enzymes involved in this compound metabolism under various environmental conditions. This could lead to the engineering of microorganisms with enhanced degradation capabilities for specific applications.
Key Research Questions:
What are the specific signaling molecules and transcription factors that regulate the expression of the upper and lower regulons in this compound degradation?
How does the regulation of this compound metabolism vary between different species and strains of bacteria?
What is the full substrate range of the various enzymes involved in the pathway, and how can this be exploited for biotechnological purposes?
Can we identify and characterize the enzymes responsible for the reduction of benzaldehyde to this compound in a wider range of organisms, including plants?
Further Investigation into Non-Immunologic Hypersensitivity Mechanisms
This compound is known to cause non-immunologic contact urticaria, a type of hypersensitivity reaction that does not involve an IgE-mediated immune response. nih.govnih.gov These reactions are characterized by the rapid onset of wheals, erythema (redness), and pruritus (itching) at the site of contact. nih.gov While this phenomenon has been documented, the precise underlying mechanisms are not fully understood, though a cholinergic mechanism has been suggested. nih.gov
Future research should aim to elucidate the specific cellular and molecular pathways involved in these non-immunologic reactions. This could involve investigating the direct effects of this compound on mast cells and basophils, the primary effector cells in urticarial reactions. It is important to determine whether this compound can directly trigger the degranulation of these cells, releasing histamine (B1213489) and other inflammatory mediators, without the involvement of antibodies. nih.gov
Distinguishing between a true allergy (a Type I hypersensitivity reaction involving the immune system) and a non-immunologic sensitivity is crucial for accurate diagnosis and patient management. nih.govgetcurex.com While patch testing can identify delayed-type hypersensitivity (Type IV) to this compound, a rare occurrence, there is a need for better diagnostic tools to investigate immediate, non-immunologic reactions. nih.govgoettingen-research-online.de Studies could explore the use of in vitro assays, such as basophil activation tests, to assess the direct effects of this compound on immune cells from sensitive individuals. Understanding these mechanisms could lead to the development of strategies to mitigate these reactions in susceptible individuals.
Understanding the Full Spectrum of Protein-Benzyl Alcohol Interactions
This compound is widely used as a preservative in pharmaceutical formulations, but it can also induce protein aggregation, which can affect the stability and efficacy of therapeutic proteins. nih.govnih.govreddit.com The interaction between this compound and proteins is complex and appears to be driven by hydrophobic interactions. nih.govacs.orgresearchgate.net this compound can cause minor perturbations in the tertiary structure of proteins, leading to a shift towards partially unfolded, aggregation-prone states, without altering the secondary structure. nih.govnih.gov
Future research should focus on obtaining a more detailed, molecular-level understanding of how this compound interacts with different types of proteins. This could involve the use of advanced biophysical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry, to map the binding sites of this compound on protein surfaces. nih.govacs.org It is also important to investigate how factors such as protein concentration, pH, and the presence of other excipients influence these interactions. nih.govmdpi.com
While this compound generally destabilizes proteins, there are instances where it has been shown to have a stabilizing effect. mdpi.comnih.gov For example, it has been found to suppress heat-induced aggregation of lysozyme (B549824) and stabilize a bispecific antibody formulation. mdpi.comnih.gov Further studies are needed to understand the specific conditions and protein characteristics that lead to this stabilizing effect. This knowledge could be invaluable for the rational design of stable protein formulations.
Key Research Questions:
What are the specific structural features of proteins that make them susceptible to this compound-induced aggregation?
Can we predict which proteins will be destabilized or potentially stabilized by the presence of this compound?
What is the precise mechanism by which this compound stabilizes certain proteins, and can this be harnessed for formulation development?
How do interactions with this compound affect the long-term stability and biological activity of therapeutic proteins?
Development of Novel Analytical Techniques
Advanced Imaging Techniques for Cellular-Level Interactions
Understanding how this compound interacts with cells at a subcellular level is key to elucidating its mechanisms of action, both in terms of its antimicrobial properties and its effects on human cells. mdpi.commdpi.com Advanced imaging techniques offer the potential to visualize these interactions with high resolution.
Tissue clearing techniques, which render biological tissues transparent, are a powerful tool for visualizing cellular structures in three dimensions. researchgate.netengineering.org.cnfrontiersin.org Methods using this compound and benzyl benzoate (B1203000) (BABB) have been successfully employed for optical clearing of tissues, allowing for deep-tissue imaging with techniques like light-sheet microscopy. researchgate.netresearchgate.netnih.goveinj.org Future research could leverage these techniques to visualize the distribution of fluorescently labeled this compound or its metabolites within cells and tissues, providing insights into its uptake, localization, and potential targets.
Furthermore, the application of super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy, could provide unprecedented detail about the effects of this compound on cellular structures like the nuclear membrane and mitochondria. frontiersin.orgdergipark.org.tr Combining these advanced imaging approaches with fluorescent probes that report on cellular processes such as membrane integrity and protein aggregation could provide a dynamic view of the cellular response to this compound exposure.
Exploration of New Applications
The utility of this compound extends into innovative fields of science and technology, where its unique properties are being harnessed for novel applications in materials science and environmental remediation.
This compound in Nanotechnology and Advanced Material Fabrication
This compound has emerged as a key solvent and reactant in the nonaqueous synthesis of advanced nanomaterials. This approach, often termed the "this compound route," is a versatile method for producing crystalline nanostructures at relatively low temperatures. nih.gov It has been successfully employed to create a variety of metal oxide nano-objects, including nearly spherical titania nanoparticles, vanadium oxide nanorods, and tungsten oxide nanoplatelets, by reacting transition metal chlorides with this compound. nih.gov The process is noted for its simplicity and ability to control the dimensionality of the resulting nano-objects. nih.gov
This method is also capable of producing nanostructured metal oxides with inherent nonstoichiometry (cationic or anionic deficiency), such as TiO₂, ZnO, CeO₂, SnO₂, In₂O₃, Ga₂O₃, and Fe₂O₃. acs.org Furthermore, the this compound route facilitates the creation of organic-inorganic hybrid materials, which integrate metal oxide nanobuilding blocks into ordered structures, leading to novel optical properties. rsc.org
In the realm of noble metal nanoparticles, this compound is used in block copolymer micellar lithography (BCML) to synthesize and assemble gold and in situ generated titania nanoparticles into uniform binary nanoarrays. acs.org Research has also investigated the use of phosphine-stabilised gold clusters on supports like anatase TiO₂ and fumed SiO₂ for the catalytic oxidation of this compound itself, demonstrating high conversion rates. rsc.org
| Nanomaterial Type | Specific Examples | Fabrication Method/Role of this compound | Reference |
|---|---|---|---|
| Metal Oxide Nano-objects | Titania (anatase), Vanadium Oxide, Tungsten Oxide | Reaction of metal chlorides with this compound as a solvent and reactant. | nih.gov |
| Nonstoichiometric Metal Oxides | TiO₂, ZnO, CeO₂, SnO₂, In₂O₃, Ga₂O₃, Fe₂O₃ | This compound-mediated synthesis creating materials with cationic or anionic deficiencies. | acs.org |
| Hybrid Materials | Rare-earth hybrid materials | "this compound route" for one-pot synthesis of ordered organic-inorganic nanocomposites. | rsc.org |
| Noble Metal Nanoarrays | Gold (Au) and Titanium Dioxide (TiO₂) | Used as a solvent in Block Copolymer Micellar Lithography (BCML) for nanoparticle assembly. | acs.org |
Bioremediation Strategies Utilizing this compound-Degrading Microorganisms
Bioremediation, which leverages microbial metabolism to break down pollutants, is being explored as a cost-effective and eco-friendly strategy for environmental cleanup. yorku.caresearchgate.net Several microorganisms have been identified for their ability to degrade or transform this compound, making them candidates for future bioremediation strategies. yorku.ca
One area of research involves bioaugmentation, where specific microbial strains are added to a system to enhance its degradation capabilities. taylorandfrancis.com For instance, the Pseudomonas putida KT2442 strain, which carries the TOL (pWWO) plasmid, can degrade this compound. taylorandfrancis.com Studies have shown that augmenting aerobic granules with this strain significantly increases the rate of this compound degradation. taylorandfrancis.com Other research has focused on the fungus Hormoconis resinae, which was found to reduce benzaldehyde to this compound and then further transform the this compound. scholaris.ca Similarly, the marine bacterium Glutamicibacter arilaitensis has been selected for its ability to convert benzaldehyde to this compound, a precursor for various industrial esters. nih.gov Immobilizing these cells in materials like alginate can improve the robustness of the biocatalyst and increase productivity in continuous flow reactors. nih.gov These findings pave the way for using such microorganisms in bioremediation strategies for environments contaminated with related aromatic compounds. yorku.ca
| Microorganism | Type | Role/Process | Reference |
|---|---|---|---|
| Pseudomonas putida KT2442 | Bacterium | Degrades this compound via TOL plasmid; used in bioaugmentation of aerobic granules. | taylorandfrancis.com |
| Hormoconis resinae | Fungus | Transforms benzaldehyde to this compound and subsequently degrades it. | scholaris.ca |
| Glutamicibacter arilaitensis 232 | Bacterium (Marine) | Converts benzaldehyde to this compound for potential industrial applications. | nih.gov |
Addressing Regulatory and Safety Data Gaps
While this compound is widely used, ongoing evaluation seeks to fill gaps in the understanding of its potential risks, particularly concerning specific exposure routes, its long-term environmental behavior, and its effects on vulnerable populations.
Comprehensive Inhalation Toxicity Data
Acute effects from inhaling high vapor concentrations can include nasal and chest irritation, coughing, and headache. scbt.com In animal studies, inhalation may affect the respiratory and cardiovascular systems. scbt.com There is limited evidence suggesting that repeated or long-term occupational exposure could lead to cumulative health effects. scbt.com
| Test | Value | Species | Exposure Duration | Reference |
|---|---|---|---|---|
| LC50 | >4,178 mg/m³ | Rat | 4 hours | redox.comcarlroth.com |
| LC50 | 1000 ppm | Rat | 8 hours | scbt.com |
| LCLo | 2000 ppm | Rat | 4 hours | scbt.com |
| NOAEC (Repeated Dose) | 1,072 mg/m³ | Rat | - | redox.com |
| ATE (Vapour) | 11 mg/l | - | 4 hours | chemos.de |
| LC50: Lethal Concentration, 50%; LCLo: Lowest Published Lethal Concentration; NOAEC: No-Observed-Adverse-Effect Concentration; ATE: Acute Toxicity Estimate. |
Long-term Environmental Fate and Exposure Studies
Understanding the long-term behavior of this compound in the environment is crucial for a comprehensive risk assessment. Current data suggest that this compound has a low potential for adsorption to soil and sediment, as indicated by its low octanol-water partition coefficient (log Pow of 1.1) and calculated organic carbon-water (B12546825) partitioning coefficient (Koc of 15.7). europa.eu Volatilization from water surfaces is not expected to be a significant fate process. europa.eu Furthermore, this compound is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). dcfinechemicals.com It is readily biodegradable, which limits its persistence in the environment. While these data provide a good overview, long-term studies under various environmental conditions would help to fully characterize its environmental fate and potential for chronic exposure.
| Parameter | Value/Description | Implication | Reference |
|---|---|---|---|
| Log P (octanol/water) | 1.1 | Low potential for bioaccumulation. | europa.eu |
| Water Solubility | 35,000 - 42,900 mg/L | High mobility in water. | nih.gov |
| Koc (Soil Adsorption) | 15.7 (Calculated) | Low potential for adsorption to soil and sediment. | europa.eu |
| Henry's Law Constant | 0.0879 Pa·m³/mol | Volatilization from water is not a significant process. | europa.eu |
| Persistence | Not considered a PBT or vPvB substance. | Not expected to persist in the environment. | dcfinechemicals.com |
Risk Assessment for Vulnerable Populations in Specific Applications
Additionally, other populations and exposure scenarios are under review. The Government of Canada's draft chemical risk assessment proposed that long-term skin application of certain products with high concentrations of this compound, such as sunscreens and body creams, may affect the nervous system. canada.ca This has led to proposals to lower the maximum allowable concentration of this compound in certain leave-on natural health products. canada.ca While chronic exposure studies in animals did not find adverse effects, and carcinogenicity studies were negative, these specific risk scenarios for vulnerable human populations highlight an area where more targeted data are needed to refine safety guidelines. nih.gov
Conclusion: Synthesis of Knowledge and Outlook for Benzyl Alcohol Research
Integration of Multidisciplinary Findings
The comprehensive understanding of benzyl (B1604629) alcohol is a testament to the integration of knowledge from various scientific disciplines. Organic chemistry elucidates its structure, reactivity, and synthesis pathways, primarily through the hydrolysis of benzyl chloride or the hydrogenation of benzaldehyde (B42025) chemcess.comwikipedia.orgatamanchemicals.comepo.org. Physical chemistry and materials science characterize its physical constants and solvent properties, noting its moderate water solubility (approximately 4 g/100 mL at 25 °C) and miscibility with common organic solvents like ethanol (B145695) and ether nih.govbyjus.comsolubilityofthings.com. Its low vapor pressure and polarity contribute to its effectiveness as a solvent in applications such as inks, lacquers, and epoxy resin coatings wikipedia.orgsuzehg.comvynova-group.com.
From a biochemical perspective, benzyl alcohol's role as a bacteriostatic preservative in pharmaceutical and cosmetic formulations is well-established patsnap.comchemcomplex.comatamanchemicals.com. Research indicates that it functions by disrupting microbial cell membranes, thereby inhibiting growth patsnap.com. While its biological interactions are studied, the focus remains on its functional roles within formulations rather than detailed safety or dosage information. Chemical engineering principles are applied to optimize industrial production methods, ensuring efficiency and yield from raw materials like toluene (B28343) and benzaldehyde chemcess.comepo.org. Emerging research also explores biocatalytic routes for its production, aligning with green chemistry principles nih.gov.
Impact on Academic and Industrial Sectors
This compound's broad applicability has profoundly impacted both academic research and industrial practices. In the pharmaceutical sector , it serves as a crucial excipient, acting as a preservative in multi-dose injectable medications and ophthalmic solutions, and as a solvent for poorly soluble active pharmaceutical ingredients (APIs) patsnap.commarketresearchintellect.comnih.gov. Its use in topical medications and as a local anesthetic further underscores its pharmaceutical relevance.
The cosmetics and personal care industry extensively utilizes this compound as a preservative, fragrance component, and solvent. Its ability to inhibit microbial growth contributes to product longevity and safety patsnap.comchemcomplex.combrenntag.com. Its mild, pleasant aroma also makes it a valuable ingredient in perfumes and lotions.
In the paints, coatings, and inks industries , this compound functions as a solvent and coalescing agent, improving the performance and application characteristics of various formulations wikipedia.orgsuzehg.comvynova-group.com. Its solvency power is particularly noted for resins and coatings.
As a chemical intermediate , this compound is a precursor for synthesizing a wide array of benzyl esters and ethers, which find applications as flavorants, fragrances, plasticizers, and stabilizers in diverse products wikipedia.orgatamanchemicals.com. For instance, the esterification of this compound with acetic acid yields benzyl acetate (B1210297), a widely used compound in perfumery chemcomplex.com.
Strategic Priorities for Future this compound Research
The ongoing evolution of chemical synthesis and application demands a forward-looking approach to this compound research. Key strategic priorities include:
Sustainable Synthesis Methods: A significant area of focus is the development of greener and more sustainable production routes. This includes exploring biocatalytic conversions from renewable feedstocks and optimizing electrochemical synthesis methods to minimize hazardous byproducts and energy consumption epo.orgnih.gov. Research into novel catalysts for selective oxidation of toluene or other precursors is also vital.
Novel Applications and Advanced Materials: Future research could uncover new applications for this compound in emerging fields, such as advanced polymer systems, functional materials, or as a component in bio-based chemical processes. Its role as a reactive diluent or modifier in high-performance resins warrants further investigation.
Enhanced Formulation Science: Deeper understanding of this compound's interactions within complex formulations, particularly in pharmaceutical delivery systems and advanced coatings, is crucial. Research into its effects on protein stability in biopharmaceuticals and its synergistic or antagonistic effects with other formulation components will guide the development of more stable and effective products.
The continued exploration of this compound's properties and applications, guided by these research priorities, will ensure its sustained relevance and contribution to scientific advancement and industrial innovation.
Q & A
Q. What analytical methods are recommended for assessing the purity and detecting related compounds in benzyl alcohol?
Analytical protocols involve gas chromatography (GC) with flame ionization detection to quantify impurities like benzaldehyde, ethylbenzene, and dicyclohexyl compounds. Titration using 1N NaOH after acetylation with pyridine and acetic anhydride provides purity measurements, ensuring residual acidity ≤0.05% . Non-volatile residue tests (evaporation and gravimetric analysis) confirm compliance with pharmacopeial standards (<5 mg residue per 10 g sample) .
Q. How can researchers characterize the physicochemical properties of this compound for experimental reproducibility?
Key properties include:
- Thermochemistry : Enthalpy of formation (ΔfH°liquid = -161.0 kJ/mol) and combustion (ΔcH°liquid = -3,731 kJ/mol) via calorimetry .
- Phase behavior : Heat capacity (215.9 J/mol·K at 298 K) and entropy (216.7 J/mol·K) using differential scanning calorimetry .
- Structure : SMILES notation (OCc1ccccc1) and 3D molecular modeling for reaction mechanism studies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as harmful if swallowed or inhaled (H302+H332). Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent dermal absorption. Genotoxicity assays (e.g., Ames test) indicate no mutagenic risk, but acute exposure limits require adherence to OSHA guidelines (29CFR) .
Advanced Research Questions
Q. How can statistical experimental design optimize benzylation reactions involving this compound?
Plackett-Burman and Yates’ factorial designs screen critical variables (e.g., temperature, molar ratio, catalyst loading). For example, a 2³ Yates design with center points quantified curvature effects in o-cresol benzylation, identifying temperature (140°C), molar ratio (5:1 o-cresol:this compound), and AlCl₃ (5 wt%) as optimal, achieving 78.7% yield . Triplicate runs and ANOVA validated model adequacy (R² > 0.95).
Q. What atomistic mechanisms govern the catalytic oxidation of this compound to benzaldehyde on MnOx clusters?
Density functional theory (DFT) studies on Mn₄O₈ clusters reveal dual pathways:
- Direct O₂ activation : Mn sites abstract hydrogen from the alcohol’s hydroxyl group, forming benzaldehyde.
- Over-oxidation : Mn₄O₉ clusters promote benzoic acid via radical intermediates, reducing catalyst stability. Kinetic experiments (100–150°C, O₂ pressure 1–5 bar) align with computational barriers (ΔG‡ = 85–110 kJ/mol) .
Q. How can kinetic models resolve contradictions in enzymatic benzyl acetate synthesis data?
Competing Eley-Rideal and potential models account for substrate inhibition. For instance, lipase-catalyzed esterification shows substrate inhibition above 3:1 this compound:acetyl donor ratios. Parameter estimation via nonlinear regression (e.g., Levenberg-Marquardt algorithm) reconciles discrepancies in Vmax (1.2–1.8 mM/min) and KM (0.5–0.7 mM) across studies .
Q. Why do discrepancies arise in this compound oxidation studies, and how can they be resolved methodologically?
Contradictions stem from:
- Catalyst deactivation : Over-oxidation (e.g., MnOx → MnO₂) reduces selectivity. In situ XANES identifies Mn³⁺/Mn⁴⁺ redox shifts, guiding reactor regeneration protocols .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but increase byproducts. Headspace GC-MS coupled with isotopic labeling (¹³C-benzyl alcohol) tracks competing pathways .
Q. What strategies improve multi-step synthesis efficiency for this compound derivatives like benzyl ethers?
- FeSO₄-mediated etherification : Fe²⁺ catalyzes nucleophilic substitution (SN2) between this compound and alkyl halides (70–85% yield, 80°C, 6h) .
- Glycerol etherification : H3PW12O40 heteropolyacid catalysts optimize mono-/di-ether selectivity (3:1 this compound:glycerol, 100°C), with kinetic modeling guiding feed ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
